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  • Product: N-(3-fluorophenyl)piperidin-4-amine
  • CAS: 886506-63-4

Core Science & Biosynthesis

Foundational

"N-(3-fluorophenyl)piperidin-4-amine CAS number 886506-63-4"

Executive Summary N-(3-fluorophenyl)piperidin-4-amine (CAS 886506-63-4) is a specialized heterocyclic building block critical to modern medicinal chemistry. Unlike its para-substituted isomer—which is heavily regulated d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-fluorophenyl)piperidin-4-amine (CAS 886506-63-4) is a specialized heterocyclic building block critical to modern medicinal chemistry. Unlike its para-substituted isomer—which is heavily regulated due to its association with fentanyl synthesis—the meta-fluoro isomer (3-fluoro) serves as a privileged scaffold in the development of non-opioid therapeutics, specifically Motilin receptor agonists and Aurora Kinase B inhibitors .

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via reductive amination, its physicochemical profile, and its strategic application in optimizing drug-target interactions. Researchers utilizing this scaffold must adhere to strict purity protocols to prevent regioisomeric contamination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The 3-fluorophenyl moiety imparts unique metabolic and electronic properties compared to the non-fluorinated or 4-fluorinated analogues. The fluorine atom at the meta position modulates the pKa of the aniline nitrogen and blocks metabolic oxidation at a susceptible site.

PropertyData
IUPAC Name N-(3-fluorophenyl)piperidin-4-amine
CAS Number 886506-63-4
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Exact Mass 194.122 g/mol
LogP (Predicted) ~2.39
pKa (Piperidine N) ~9.8 (Basic)
pKa (Aniline N) ~3.5 (Weakly basic)
Appearance Off-white to pale yellow solid (as HCl salt)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (free base)

Regulatory & Safety Advisory (Critical)

Structural Vigilance

While CAS 886506-63-4 is a legitimate research intermediate, it is a regioisomer of N-(4-fluorophenyl)piperidin-4-amine , a precursor often monitored for its link to para-fluorofentanyl.

  • Differentiation: Analytical validation (NMR/LCMS) is mandatory to confirm the meta-substitution pattern (3-fluoro) vs. the para-substitution (4-fluoro).

  • Compliance: Ensure all inventory is logged strictly under CAS 886506-63-4 to avoid flagging by precursor monitoring algorithms.

Handling Protocols
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle only within a certified fume hood.

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the reductive amination of N-Boc-4-piperidone with 3-fluoroaniline, followed by acidic deprotection. This method avoids the formation of bis-alkylated byproducts common in direct alkylation.

Reaction Scheme Visualization

SynthesisRoute Piperidone N-Boc-4-piperidone (CAS 79099-07-3) Imine Intermediate Imine Piperidone->Imine Step 1: Condensation (AcOH, DCE) Aniline 3-Fluoroaniline (CAS 372-19-0) Aniline->Imine Step 1: Condensation (AcOH, DCE) BocProtected N-Boc-Protected Amine Imine->BocProtected Step 2: Reduction (NaBH(OAc)3) FinalProduct N-(3-fluorophenyl) piperidin-4-amine (CAS 886506-63-4) BocProtected->FinalProduct Step 3: Deprotection (4M HCl/Dioxane or TFA)

Figure 1: Step-wise synthetic pathway via Reductive Amination.[1]

Detailed Methodology

Step 1: Reductive Amination

  • Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) and 3-fluoroaniline (1.0 eq) in 1,2-dichloroethane (DCE).

  • Activation: Add Glacial Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12–16 hrs).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organics over MgSO₄ and concentrate.

Step 2: Deprotection

  • Acidolysis: Dissolve the crude Boc-intermediate in 1,4-dioxane.

  • Cleavage: Add 4M HCl in dioxane (5-10 eq). Stir at RT for 2–4 hours until LCMS shows complete conversion.

  • Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

  • Free Base (Optional): If the free base is required, partition the salt between 1N NaOH and DCM/MeOH (9:1).

Applications in Medicinal Chemistry

Case Study: Motilin Receptor Agonists (GSK962040)

The 3-fluorophenyl-piperidin-4-amine scaffold is the core pharmacophore for GSK962040 , a potent motilin receptor agonist developed for treating gastrointestinal hypomotility.

  • Mechanism: The piperidine nitrogen mimics the basic residue of the native peptide ligand, while the 3-fluorophenyl group occupies a hydrophobic pocket.

  • Why 3-Fluoro? The meta-fluorine improves metabolic stability against aromatic hydroxylation compared to the unsubstituted phenyl, without the steric bulk of a chloro or methyl group.

Case Study: Aurora Kinase B Inhibitors

Derivatives of this scaffold have been identified as orally active inhibitors of Aurora Kinase B (AURKB), a target in oncology.[2]

  • Binding Mode: The aniline NH acts as a hydrogen bond donor to the kinase hinge region, while the piperidine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Pharmacophore Mapping

Pharmacophore Scaffold N-(3-fluorophenyl) piperidin-4-amine PiperidineN Piperidine Nitrogen (Basic Center) Interacts with Asp/Glu residues Scaffold->PiperidineN AnilineNH Aniline NH (H-Bond Donor) Hinge Binder in Kinases Scaffold->AnilineNH FluoroGroup 3-Fluoro Substituent (Metabolic Blocker) Modulates Lipophilicity Scaffold->FluoroGroup PhenylRing Phenyl Ring (Pi-Stacking) Hydrophobic Pocket Interaction Scaffold->PhenylRing

Figure 2: Pharmacophore dissection highlighting key interaction points.[3]

Analytical Characterization (Self-Validation)

To ensure the integrity of your synthesis, compare your product against these expected spectral markers.

Expected ¹H NMR (400 MHz, DMSO-d₆) - HCl Salt
  • δ 9.0–9.5 ppm (br s, 2H): Piperidine NH₂⁺ protons.

  • δ 6.9–7.2 ppm (m, 1H): Aromatic proton (C5-H, meta to F).

  • δ 6.3–6.6 ppm (m, 3H): Aromatic protons (C2-H, C4-H, C6-H). Note: The 3-fluoro substitution creates a distinct splitting pattern compared to the symmetric 4-fluoro isomer.

  • δ 3.5–3.7 ppm (m, 1H): Methine proton (C4-H of piperidine).

  • δ 3.2–3.4 ppm (m, 2H): Piperidine equatorial protons (adjacent to N).

  • δ 2.9–3.1 ppm (m, 2H): Piperidine axial protons (adjacent to N).

  • δ 2.0–2.2 ppm (m, 2H): Piperidine equatorial protons (C3/C5).

  • δ 1.6–1.8 ppm (m, 2H): Piperidine axial protons (C3/C5).

Mass Spectrometry (LCMS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 195.12 m/z

  • Fragmentation: Loss of NH₃ or piperidine ring fragmentation may be observed at higher collision energies.

References

  • Glaxo Group Limited. (2007).[4] Novel Compounds (Motilin Agonists).[5] WO2007012479A2.[4]

  • Sanger, G. J., et al. (2009).[5] Discovery of GSK962040: A Novel Small Molecule Motilin Receptor Agonist.[5] Journal of Medicinal Chemistry, 52(4).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16756858, N-(3-Fluorophenyl)piperidin-4-amine.

  • Drug Enforcement Administration (DEA). (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.[6] (Context on structural analogues).

  • Chemsrc. (2023).[7] N-(3-Fluorophenyl)piperidin-4-amine hydrochloride Properties and Synthesis.

Sources

Exploratory

Physicochemical Profiling & Technical Guide: N-(3-fluorophenyl)piperidin-4-amine

The following technical guide provides an in-depth analysis of N-(3-fluorophenyl)piperidin-4-amine , a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active pharmaceutical ingredients....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(3-fluorophenyl)piperidin-4-amine , a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active pharmaceutical ingredients.

Executive Summary & Compound Identity

N-(3-fluorophenyl)piperidin-4-amine (CAS: 886506-63-4) serves as a versatile secondary amine scaffold in medicinal chemistry.[1] Structurally, it consists of a piperidine ring substituted at the 4-position with a 3-fluoroaniline moiety.[1] This specific fluorination pattern modulates metabolic stability and lipophilicity compared to its non-fluorinated parent, N-phenylpiperidin-4-amine (NPP), while altering the electronic properties of the aniline nitrogen.

Significance:

  • Medicinal Chemistry: Used as a building block for serotonin receptor antagonists (e.g., 5-HT2A) and tyrosine kinase inhibitors.

  • Regulatory Context: Structurally related to 4-anilinopiperidine (a List I chemical).[2] Researchers must distinguish this specific fluorinated analog from controlled precursors during procurement and documentation.

Chemical Identifiers
IdentifierValue
IUPAC Name N-(3-fluorophenyl)piperidin-4-amine
CAS (Free Base) 886506-63-4
CAS (HCl Salt) 923565-91-7
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
SMILES FC1=CC=CC(NC2CCNCC2)=C1

Physicochemical Specifications

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific literature values for the 3-fluoro isomer are proprietary.

Table 1: Physical Properties Profile
PropertyValue / RangeCondition / Note
Physical State Solid (Low melting) or Viscous OilFree base tends to be an oil/gum; Salts are crystalline solids.
Melting Point 346.8°C (Predicted BP); Salts >200°CFree base MP is often <50°C. HCl salts typically decompose >250°C.
Boiling Point ~346°CAt 760 mmHg (Predicted).[3]
pKa (Piperidine N) 10.8 ± 0.5Highly basic; primary site of protonation.
pKa (Aniline N) 3.2 ± 0.4Weakly basic due to electron-withdrawing 3-F group.
LogP (Octanol/Water) 2.39Moderate lipophilicity; permeable to CNS.
Solubility DMSO, Methanol, DCMHigh solubility in polar organic solvents.
Water Solubility Low (Free Base) / High (Salt)Free base requires pH < 9 for aqueous solubility.
Expert Insight: The Fluorine Effect

The substitution of fluorine at the meta position (3-position) of the phenyl ring exerts an inductive electron-withdrawing effect (-I).

  • Impact on pKa: It lowers the pKa of the aniline nitrogen relative to the unsubstituted analog (approx. 4.0 → 3.2), reducing the nucleophilicity of the aniline amine. This is critical when attempting selective functionalization of the piperidine nitrogen over the aniline nitrogen.

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the 3-position, a common soft spot in phenyl rings.

Structural Characterization (Spectroscopy)

Accurate identification requires distinguishing the 3-fluoro substitution pattern from the 2- or 4-fluoro isomers.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]⁺: 195.12 m/z

  • Fragmentation Pattern:

    • m/z 84: Characteristic piperidine ring fragment (tetrahydropyridinium ion).

    • m/z 112: Loss of piperidine fragment, retaining the fluoroaniline core.

Nuclear Magnetic Resonance (NMR) Guidelines

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃): The spectrum is defined by the asymmetry introduced by the 3-fluoro group.

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Note
7.05 - 7.15 Multiplet1HAr-H (C5)Meta coupling to F complicates splitting.
6.30 - 6.45 Multiplet3HAr-H (C2, C4, C6)Upfield shift due to amine resonance; distinct from 4-F isomer (which shows symmetric AA'BB').
3.80 Broad Singlet1HAr-NHExchangeable; shift varies with concentration/solvent.
3.30 - 3.45 Multiplet1HPip-CH (C4)Methine proton adjacent to aniline nitrogen.
3.05 - 3.15 Doublet of Triplets2HPip-CH₂ (C2/6 eq)Deshielded by adjacent Nitrogen.
2.60 - 2.75 Triplet2HPip-CH₂ (C2/6 ax)Distinct axial/equatorial splitting often seen.
1.95 - 2.05 Broad Doublet2HPip-CH₂ (C3/5 eq)
1.30 - 1.45 Quadruplet2HPip-CH₂ (C3/5 ax)

Synthesis & Manufacturing Workflow

The most robust synthesis route avoids direct nucleophilic substitution on the unactivated fluorobenzene. Instead, Reductive Amination is the industry standard for high purity.

DOT Diagram: Synthesis Logic Flow

SynthesisWorkflow Start Starting Materials: N-Boc-4-piperidone + 3-Fluoroaniline Step1 Step 1: Imine Formation (Acid Catalyst, Toluene/DCM) Start->Step1 Dehydration Step2 Step 2: Reductive Amination (NaBH(OAc)3, AcOH) Step1->Step2 Reduction Inter Intermediate: N-Boc-4-(3-fluorophenylamino)piperidine Step2->Inter Isolation Step3 Step 3: Deprotection (TFA or HCl/Dioxane) Inter->Step3 Boc Removal Base Workup: Basification (NaOH/NaHCO3 to pH > 11) Step3->Base Neutralization Final Final Product: N-(3-fluorophenyl)piperidin-4-amine Base->Final Extraction & Drying

Figure 1: Step-wise reductive amination workflow ensuring regioselectivity and high yield.

Detailed Protocol: Reductive Amination
  • Imine Formation: Combine N-Boc-4-piperidone (1.0 eq) and 3-fluoroaniline (1.05 eq) in DCM. Add Acetic Acid (1.0 eq) to catalyze imine formation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ to prevent reduction of the ketone to alcohol.

  • Deprotection: Treat the isolated Boc-intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature for 2 hours.

  • Workup: The salt precipitates. For free base, neutralize with saturated NaHCO₃, extract into DCM, and concentrate.

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), the following self-validating protocols should be used.

Protocol A: HPLC Purity & Related Substances
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine bonds).

  • Acceptance Criteria: Main peak purity >98%. Look for "bis-alkylated" impurities (dimers) which elute significantly later.

Protocol B: Determination of pKa (Potentiometric Titration)

Since the molecule has two basic centers, accurate pKa determination is vital for formulation.

  • Solvent: Prepare a 10 mM solution in water/methanol (80:20) to ensure solubility.

  • Titrant: 0.1 M NaOH and 0.1 M HCl.

  • Method: Perform a dual-titration (acid to base, then base to acid).

  • Analysis: Use the Bjerrum plot method. The inflection point at pH ~10.8 corresponds to the piperidine nitrogen. The inflection at pH ~3.2 corresponds to the aniline nitrogen.

Handling, Safety & Regulatory

Safety Data Sheet (SDS) Highlights:

  • Hazards: Acute Toxicity (Oral), Skin Irritation (Category 2), Eye Irritation (Category 2A).

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of amine vapors.

  • Storage: Hygroscopic. Store under nitrogen or argon at 2-8°C.

Regulatory Note (E-E-A-T): While N-(3-fluorophenyl)piperidin-4-amine is not explicitly listed as a List I chemical (unlike its non-fluorinated analog N-phenylpiperidin-4-amine), it is a structural isomer of potential fentanyl precursors.

  • Best Practice: Maintain rigorous inventory logs.

  • Verification: Ensure the CAS number (886506-63-4) matches the Certificate of Analysis (CoA) to prevent confusion with regulated analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45156253, N-(4-fluorophenyl)piperidin-4-amine dihydrochloride (Analog Reference). Retrieved from [Link]

  • ChemSrc (2025). N-(3-Fluorophenyl)piperidin-4-amine Physical Properties and CAS Data. Retrieved from [Link]

  • Scientific Update (2019). Synthetic Routes to Fluorinated Aminopiperidines. Retrieved from [Link]

  • Federal Register (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (Contextual Regulatory Reference). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure of N-(3-fluorophenyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-fluorophenyl)piperidin-4-amine is a synthetic organic compound featuring a piperidine ring centrally linked to a 3-fluorophenyl group and an a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-fluorophenyl)piperidin-4-amine is a synthetic organic compound featuring a piperidine ring centrally linked to a 3-fluorophenyl group and an amino group. This molecule is a key structural motif and intermediate in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents, including analogues of fentanyl.[1] The strategic incorporation of a fluorine atom on the phenyl ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[2][3][4] This guide provides a comprehensive analysis of its molecular structure, physicochemical characteristics, spectroscopic signature, and synthetic pathways, offering field-proven insights for its application in drug discovery and development.

Introduction: The Significance of the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous approved drugs, particularly in the opioid class.[5] Piperidine rings are among the most prevalent saturated N-heterocyclic systems in pharmaceuticals, valued for their ability to impart favorable properties such as improved solubility and metabolic stability.[2][6] The amine-substituted piperidine, in particular, serves as a versatile anchor for building molecular complexity.

N-(3-fluorophenyl)piperidin-4-amine (Figure 1) belongs to this crucial class of compounds. Its importance is twofold:

  • As a Building Block: It is a critical intermediate for creating more complex molecules. Law enforcement has identified its derivatives, such as the Boc-protected version, as precursors in the synthesis of halogenated fentanyl analogues.[1]

  • As a Modifiable Scaffold: The structure allows for systematic modifications at three key points—the piperidine nitrogen, the amino group, and the aromatic ring—to explore structure-activity relationships (SAR) for various biological targets.[5]

The focus of this guide is the specific impact of the 3-fluoro substitution, a common and powerful strategy in medicinal chemistry used to enhance metabolic stability, modulate receptor binding affinity, and fine-tune the basicity (pKa) of nearby nitrogen atoms.[2][5][7]

Figure 1: Key structural components of N-(3-fluorophenyl)piperidin-4-amine.

Molecular Structure and Physicochemical Properties

A molecule's biological function is intrinsically linked to its three-dimensional structure and chemical properties. This section dissects the key structural features of N-(3-fluorophenyl)piperidin-4-amine and quantifies its physicochemical profile.

Core Structural Analysis
  • The Piperidine Ring: This six-membered saturated heterocycle adopts a stable chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions. In the case of N-(3-fluorophenyl)piperidin-4-amine, the bulky 3-fluorophenylamino group at the C4 position will strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational preference is critical as it dictates the spatial orientation of the functional groups for receptor interaction.

  • The 3-Fluorophenyl Group: The fluorine atom at the meta-position is a key modulator. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) , which can decrease the basicity of the adjacent aniline nitrogen. This modulation of pKa is a well-established tactic in drug design to reduce off-target effects, such as hERG ion channel binding, and improve the pharmacokinetic profile.[2] The fluorine atom also increases the molecule's lipophilicity, which can enhance membrane permeability and influence how the compound is metabolized.[3][4][8]

  • The 4-Amino Group: The secondary amine linking the two rings is a crucial point of interaction. It can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). Its basicity and the orientation of its N-H bond are directly influenced by the electronic effects of the fluorophenyl ring.

Physicochemical Data Summary

Quantitative descriptors are essential for predicting a compound's behavior in biological systems. The properties of N-(3-fluorophenyl)piperidin-4-amine are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅FN₂[9]
Molecular Weight 194.25 g/mol [5][9]
CAS Number 886506-63-4[9]
LogP (octanol/water) 2.39[9]
Polar Surface Area (PSA) 24.06 Ų[9]
Synonyms 4-[(3-fluorophenyl)amino]piperidine[9]
  • Expert Insight: The LogP value of 2.39 suggests moderate lipophilicity, indicating a good balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for oral bioavailability. The low Polar Surface Area (PSA) further supports its potential to cross cellular membranes, including the blood-brain barrier.

Spectroscopic and Analytical Characterization

The definitive confirmation of a molecule's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic and aliphatic protons.

    • Aromatic Region (~6.5-7.5 ppm): The protons on the 3-fluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.

    • Piperidine Protons (~1.5-3.5 ppm): The protons on the piperidine ring will appear as multiplets. The proton at C4, being adjacent to the nitrogen of the amino group, would likely be shifted downfield compared to the other piperidine methylene protons.[5]

    • Amine Proton (N-H): A broad singlet, whose chemical shift is dependent on solvent and concentration, would be observed for the secondary amine proton.[5]

  • ¹³C NMR: The carbon NMR provides information on the unique carbon environments.

    • Aromatic Carbons (~110-165 ppm): The spectrum would show distinct signals for the six aromatic carbons. The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), serving as a clear diagnostic peak.[5]

    • Piperidine Carbons (~30-60 ppm): Due to the chair conformation and symmetry, three distinct signals are expected for the piperidine carbons: C4, C2/C6, and C3/C5.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For N-(3-fluorophenyl)piperidin-4-amine, electrospray ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at m/z 195.12.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands for the non-fluorinated analogue N-phenyl-4-piperidinamine include:

  • N-H Stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong band typically in the 1000-1350 cm⁻¹ region.

Data for the closely related N-phenyl-4-piperidinamine shows characteristic bands consistent with these regions.[11]

Synthesis and Workflow

Understanding the synthesis of N-(3-fluorophenyl)piperidin-4-amine is critical for its practical application and for the development of novel derivatives. The most common and efficient laboratory-scale synthesis is achieved through reductive amination .

Retrosynthetic Analysis

A logical disconnection approach reveals the key starting materials. The C-N bond between the piperidine ring and the aniline can be disconnected, pointing to a piperidone precursor and 3-fluoroaniline. To ensure selective reaction, the piperidine nitrogen must be protected.

G Target N-(3-fluorophenyl)piperidin-4-amine Disconnect2 Boc Deprotection Target->Disconnect2 Disconnect1 C-N Disconnection (Reductive Amination) StartingMaterials N-Boc-4-piperidone + 3-Fluoroaniline Disconnect1->StartingMaterials Intermediate N-Boc-4-(3-fluorophenylamino)piperidine Intermediate->Disconnect1 Disconnect2->Intermediate

Figure 2: Retrosynthetic analysis for N-(3-fluorophenyl)piperidin-4-amine.

Experimental Protocol: Reductive Amination

This protocol describes a validated, two-step process starting from commercially available precursors.[12][13]

Step 1: Reductive Amination

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 3-fluoroaniline (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (2.0 eq).

    • Causality: The acid catalyzes the formation of an intermediate iminium ion, which is more electrophilic and reactive towards the reducing agent than the starting ketone.

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.

    • Expertise: NaBH(OAc)₃ is the reducing agent of choice for this transformation. It is milder and more selective for imines and iminium ions over ketones compared to other hydrides like NaBH₄, thus minimizing side reactions such as the reduction of the starting piperidone.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, N-Boc-4-(3-fluorophenylamino)piperidine, by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane or dioxane.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a hydrochloride or trifluoroacetate salt.[12] To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 10, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic extracts and concentrate to yield the final product, N-(3-fluorophenyl)piperidin-4-amine.

Figure 3: Synthetic workflow for N-(3-fluorophenyl)piperidin-4-amine.

Role in Medicinal Chemistry and Drug Development

The strategic use of fluorine and the versatile 4-anilinopiperidine core make this compound and its derivatives highly valuable in drug discovery.

Structure-Activity Relationship (SAR) Insights

The N-aryl-piperidine scaffold is a known pharmacophore for various targets, and substitutions on the aromatic ring greatly influence activity.[14]

  • Fluorine Position: Moving the fluorine atom from the meta (3) position to the ortho (2) or para (4) position would alter the electronic and steric profile, leading to different binding affinities and metabolic pathways. For example, para-fluorinated analogues are known precursors to para-fluorofentanyl.[1]

  • Lipophilicity and Binding: The fluorophenyl group contributes to hydrophobic interactions within a receptor's binding pocket.[4] Studies on similar scaffolds have shown that the size and electronics of this group are critical; for instance, replacing a fluorophenyl group with larger chloro- or smaller hydroxyl-substituted rings can diminish activity, suggesting fluorine provides an optimal fit.[8]

  • Piperidine Substitution: Alkylation or acylation of the piperidine nitrogen is a common strategy to modulate potency and selectivity. For example, in the development of antifungal agents based on the 4-aminopiperidine core, combining a benzyl or phenylethyl group at the piperidine nitrogen with a long alkyl chain at the 4-amino group was found to be most effective.[13]

Known and Potential Biological Targets

While N-(3-fluorophenyl)piperidin-4-amine is primarily known as a synthetic intermediate, its core structure is present in molecules targeting a wide range of biological systems:

  • Opioid Receptors: This is the most prominent application, with the scaffold forming the basis of fentanyl and its analogues.[1]

  • Histamine Receptors: N-aryl-piperidine derivatives have been synthesized and evaluated as potent agonists for the human histamine H3 receptor.[14]

  • Antifungal Targets: The 4-aminopiperidine chemotype has shown remarkable antifungal activity by inhibiting enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[13]

  • Other CNS Targets: The broader piperidine class of compounds is ubiquitous in drugs targeting the central nervous system, including antipsychotics and antidepressants.[6]

Conclusion

N-(3-fluorophenyl)piperidin-4-amine is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. Its structure is a carefully balanced assembly of a conformationally defined piperidine ring, a bio-enabling amino linker, and a property-modulating fluorophenyl group. The deliberate placement of the fluorine atom exemplifies a core principle of modern medicinal chemistry: the use of subtle electronic and steric changes to achieve significant improvements in a molecule's drug-like properties. A thorough understanding of its structure, physicochemical characteristics, and synthesis provides researchers with the foundational knowledge required to exploit this versatile scaffold in the creation of next-generation therapeutics.

References

  • Career Henan Chemical Co. N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4. Available from: [Link]

  • PubChem. 3-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 4-(3-fluorophenyl)piperidin-4-ol hydrochloride. Available from: [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • NIST. N-Phenyl-4-piperidinamine. NIST WebBook. Available from: [Link]

  • Chemsrc. N-(3-Fluorophenyl)piperidin-4-amine hydrochloride. Available from: [Link]

  • Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Available from: [Link]

  • PubChem. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. N-(4-Fluorophenyl)piperidin-4-amine. Available from: [Link]

  • National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Available from: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Available from: [Link]

  • PubMed. Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Available from: [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available from: [Link]

  • ResearchGate. Synthesis and spectral properties of new piperazine derivatives and a structural study. Available from: [Link]

  • MDPI. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Available from: [Link]

Sources

Exploratory

The Fluorine Switch: Engineering Piperidine Scaffolds for Drug Discovery

Topic: Role of Fluorination in Piperidine Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The piperidine ring is the most prevalent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fluorination in Piperidine Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved drugs.[1] However, the "naked" piperidine scaffold often suffers from high basicity (


), leading to poor membrane permeability, high efflux liability, and dangerous hERG channel blockade. Strategic fluorination transforms this scaffold from a liability into a high-performance pharmacophore. This guide details the mechanistic role of fluorine in modulating piperidine basicity, locking bioactive conformations via the gauche effect, and shielding metabolic soft spots.

Part 1: Physicochemical Engineering – The Knob

The introduction of fluorine into the piperidine ring exerts a powerful inductive effect (


), pulling electron density away from the nitrogen lone pair. This reduction in basicity is predictable and distance-dependent, allowing medicinal chemists to "dial in" the exact 

required for optimal permeability (

) and safety.
Basicity Modulation and hERG Safety

High basicity correlates with cation-


 interactions inside the hERG potassium channel pore, a primary cause of drug-induced QT prolongation. Fluorination lowers the 

, reducing the percentage of cationic species at physiological pH without abolishing the amine's ability to engage in essential target interactions.

Table 1: Impact of Fluorination on Piperidine Physicochemical Properties

ScaffoldSubstitutionApprox.

(Conj. Acid)

(vs Parent)
Primary Benefit
Piperidine None11.2Baseline
3-Fluoropiperidine 3-F (Axial)9.0 – 9.5

Moderate basicity reduction; conformational bias.
3,3-Difluoropiperidine 3,3-diF7.4 – 7.6

Physiological

match; improved permeability.
4-Fluoropiperidine 4-F9.8 – 10.0

Metabolic blocking; minor

shift.
4,4-Difluoropiperidine 4,4-diF8.5 – 8.8

Balanced profile; blocks 4-position metabolism.

Technical Insight: The


 shift is most dramatic at the 3-position due to proximity (2 bonds) to the nitrogen. 3,3-difluorination often renders the amine neutral at physiological pH, significantly boosting passive diffusion across the blood-brain barrier (BBB).
Logic Flow: From Fluorination to Safety

The following diagram illustrates the causal pathway from structural modification to clinical safety outcome.

G F_Sub Fluorine Substitution (3-F or 3,3-diF) Inductive Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive pKa_Drop Lower pKa (11.2 -> 7.4) Inductive->pKa_Drop Neutral Increased % Neutral Species at pH 7.4 pKa_Drop->Neutral hERG Reduced hERG Binding (Less Cation-Pi Interaction) Neutral->hERG Safety Permeability Increased Membrane Permeability (Higher LogD) Neutral->Permeability Efficacy

Figure 1: Causal pathway linking fluorination to improved safety and permeability profiles.

Part 2: Conformational Steering – The Fluorine Gauche Effect

Unlike steric bulk which prefers equatorial positioning, fluorine in protonated piperidines often exhibits a strong axial preference . This phenomenon, known as the "Fluorine Gauche Effect," allows chemists to lock the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a protein target.

The Mechanism

In the protonated ammonium species, the axial C-F bond aligns anti-parallel to the N-H bond.[1] This is stabilized by two forces:[2][3][4][5]

  • Charge-Dipole Interaction: Favorable electrostatic attraction between the electronegative fluorine (

    
    ) and the electropositive ammonium proton (
    
    
    
    ).
  • Hyperconjugation: Donation from the

    
     orbitals into the low-lying 
    
    
    
    antibonding orbital.

Energy Penalty: The axial conformer is often stabilized by 2.0–5.0 kcal/mol over the equatorial form in the protonated state, effectively "freezing" the ring flip.

Conformation Equatorial Equatorial-F Conformer (Sterically Favored, High Energy) Axial Axial-F Conformer (Gauche Stabilized, Low Energy) Equatorial->Axial Protonation Equilibrium Interaction Stabilizing Interaction: N-H(+) ... F(-) Axial->Interaction Charge-Dipole

Figure 2: Conformational equilibrium shift driven by the fluorine gauche effect in protonated piperidines.

Part 3: Synthetic Protocols

Synthesizing fluorinated piperidines requires handling highly reactive fluorinating agents. Below is a standard, robust protocol for the Deoxofluorination of N-Protected 3-Hydroxypiperidine to generate 3-fluoropiperidine.

Protocol: Deoxofluorination using DAST

Objective: Convert N-Boc-3-hydroxypiperidine to N-Boc-3-fluoropiperidine with inversion of configuration (via


 mechanism).

Reagents:

  • Substrate: N-Boc-3-hydroxypiperidine (1.0 equiv)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add N-Boc-3-hydroxypiperidine and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: DAST is thermally unstable and can decompose violently; low temperature control is mandatory.

  • Addition: Add DAST dropwise via syringe over 10–15 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to room temperature (RT) over 2–4 hours. Monitor via TLC or LCMS for disappearance of starting material.

  • Quench: Cool the mixture back to 0°C. Slowly add saturated

    
    . Caution: Vigorous gas evolution (
    
    
    
    ) will occur.
  • Workup: Extract the aqueous layer with DCM (3x). Combine organics, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • 
     NMR:  The product should show a distinct multiplet at 
    
    
    
    to
    
    
    ppm (relative to
    
    
    ).
  • Coupling Constants: Observe the geminal

    
     (~48 Hz) and vicinal 
    
    
    
    couplings to confirm substitution pattern and stereochemistry.

Synthesis Start N-Boc-3-Hydroxypiperidine (DCM, -78°C) Reagent Add DAST (Dropwise) Start->Reagent Warm Warm to RT (2-4 hours) Reagent->Warm Quench Quench NaHCO3 (0°C, Gas Evolution) Warm->Quench Product N-Boc-3-Fluoropiperidine (Purified) Quench->Product

Figure 3: Synthetic workflow for DAST-mediated fluorination.

References

  • Merck KSP Inhibitor Study (pKa Modulation)

    • Title: Discovery of MK-0731, a Kinesin Spindle Protein (KSP) Inhibitor.[1]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

    • Note: Demonstrates the use of 3-fluoropiperidine to modulate
  • The Fluorine Gauche Effect

    • Title: The Unexpected Diaxial Orientation of cis-3,5-Difluoropiperidine in Water: A Potent C-F...N-H Charge-Dipole Effect.[1]

    • Source: Journal of the American Chemical Society (Lankin & Snyder)
    • URL:[Link]

  • Modern Synthesis (Hydrogenation)

    • Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[1]

    • Source: N
    • URL:[Link]

  • hERG and Basicity

    • Title: Medicinal Chemistry of hERG Optimiz
    • Source: Journal of Medicinal Chemistry[1]

    • URL:[Link]

Sources

Foundational

Strategic Fluorination of Piperidine Scaffolds: Modulating Physicochemical Properties for Enhanced Biological Activity

[1] Executive Summary The piperidine ring is a ubiquitous pharmacophore, present in over 59% of FDA-approved small-molecule drugs containing nitrogen heterocycles.[1] However, the native piperidine scaffold often suffers...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperidine ring is a ubiquitous pharmacophore, present in over 59% of FDA-approved small-molecule drugs containing nitrogen heterocycles.[1] However, the native piperidine scaffold often suffers from metabolic liability (rapid oxidation) and excessive basicity (


), which can lead to poor membrane permeability and off-target toxicity (specifically hERG channel inhibition).

This technical guide analyzes the strategic incorporation of fluorine into the piperidine ring. Unlike simple steric blocking (e.g., methylation), fluorination induces profound stereoelectronic effects—lowering basicity, modulating lipophilicity (


), and locking conformation via the gauche effect. We provide a roadmap for medicinal chemists to leverage these effects for optimizing drug candidates.

The Physicochemical Impact: Basicity and Lipophilicity

The introduction of fluorine atoms onto the piperidine ring creates a "pull-push" electronic environment that fundamentally alters the molecule's ionization state at physiological pH.

Basicity Modulation ( )

The strong electronegativity of fluorine pulls electron density through the


-framework (inductive effect, 

), stabilizing the free amine and destabilizing the protonated ammonium species. This results in a significant reduction in

.
  • Causality: The closer the fluorine is to the nitrogen, the stronger the effect. However,

    
    -fluorination is chemically unstable (hydrolyzes to lactams/hemiaminals). Therefore, 
    
    
    
    - (3-position) and
    
    
    - (4-position) fluorination are the standard interventions.

Table 1: Comparative Physicochemical Properties of Fluorinated Piperidines

ScaffoldSubstitution

(approx)

vs Parent
Electronic EffectPrimary Utility
Piperidine None11.0-ReferenceCore Scaffold
3-Fluoropiperidine

-F
9.2 - 9.5-1.5 to -1.8Strong Inductive (-I)Lowering Basicity / Conformation
4-Fluoropiperidine

-F
9.8 - 10.0-1.0 to -1.2Moderate InductiveMetabolic Blocking
3,3-Difluoropiperidine

-F2
8.0 - 8.5-2.5 to -3.0Additive -IMax

reduction
4,4-Difluoropiperidine

-F2
8.8 - 9.0-2.0Additive -IMetabolic Blocking
The Lipophilicity Paradox ( vs. )

While fluorine is intrinsically lipophilic, fluorinated piperidines often exhibit enhanced water solubility and bioavailability compared to their non-fluorinated counterparts.

  • Mechanism: At physiological pH (7.4), native piperidine (

    
     11) is >99.9% protonated (cationic). A 3,3-difluoropiperidine (
    
    
    
    ~8.3) has a significant fraction (~10-15%) in the neutral state.
  • Result: The neutral species permeates lipid membranes more effectively. Thus, while intrinsic lipophilicity (

    
    ) increases, the effective distribution coefficient (
    
    
    
    ) is optimized for blood-brain barrier (BBB) penetration and cellular uptake.

Conformational Control: The Fluorine Gauche Effect

Unlike bulky alkyl groups that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine on a piperidine ring often exhibits a counter-intuitive preference for the axial position.

Mechanistic Drivers
  • Charge-Dipole Interaction: In the protonated piperidinium, the

    
     bond aligns to maximize electrostatic attraction between the electronegative fluorine and the positively charged nitrogen (
    
    
    
    ).
  • Hyperconjugation (

    
    ):  Electron density from anti-periplanar C-H bonds donates into the low-lying C-F antibonding orbital.[2] This is only possible in the axial conformation.
    

This "conformational locking" reduces the entropic penalty of binding to a protein target, potentially increasing potency if the locked conformation matches the bioactive pose.

Conformation cluster_0 Conformational Equilibrium Equatorial Equatorial Fluorine (Steric Preference) Axial Axial Fluorine (Gauche/Electronic Preference) Equatorial->Axial Protonation / Polar Solvent Result Outcome: Rigidified Scaffold Reduced Entropy Loss Axial->Result Factors Stabilizing Factors: 1. Charge-Dipole (N+ ... F-) 2. Hyperconjugation 3. Solvation Factors->Axial

Figure 1: The thermodynamic drive toward the axial conformation in 3-fluoropiperidines.

Safety Profile: Mitigating hERG Liability

One of the primary causes of cardiotoxicity in drug development is the inhibition of the hERG potassium channel.

  • The Problem: hERG channels have a hydrophobic pore with aromatic residues that bind strongly to basic amines (cationic at pH 7.4) via cation-

    
     interactions.
    
  • The Fluorine Solution: By lowering the

    
     of the piperidine nitrogen (e.g., via 3-fluorination), the percentage of the cationic species is reduced. Furthermore, the electron-withdrawing fluorine reduces the electron density on the nitrogen, weakening the cation-
    
    
    
    interaction.
  • Data Support: Chemoinformatic analyses confirm that fluorinated analogues consistently show lower hERG affinity compared to parent piperidines [1].[3][4]

Validated Experimental Protocols

Synthesis: Catalytic Hydrogenation of Fluoropyridines

Historically, synthesizing fluorinated piperidines was difficult due to the harsh conditions required to reduce the pyridine ring without defluorination (hydrodefluorination). The following protocol, adapted from the Glorius group method [2], utilizes a heterogeneous catalyst for high cis-selectivity.

Objective: Synthesize cis-3-fluoropiperidine derivatives from 3-fluoropyridine.

Materials:

  • Substrate: 3-Fluoropyridine derivative (1.0 equiv)

  • Catalyst: 5 wt% Rh/C or 10 wt% Pd/C (depending on functional groups)

  • Solvent: Methanol (MeOH) or MeOH/Water mixture

  • Additive:

    
     (1.1 equiv) or L-Tartaric acid (for resolution)
    
  • Hydrogen source:

    
     gas (balloon or autoclave)
    

Step-by-Step Methodology:

  • Preparation: In a glass vial equipped with a magnetic stir bar, dissolve the 3-fluoropyridine substrate (0.5 mmol) in MeOH (2.0 mL).

  • Acidification: Add concentrated

    
     (0.55 mmol) dropwise. Rationale: Protonation of the pyridine nitrogen activates the ring toward reduction and prevents catalyst poisoning by the basic amine product.
    
  • Catalyst Addition: Carefully add Pd/C (10 wt%, 20 mg). Safety Note: Pd/C is pyrophoric. Add under an inert atmosphere (Argon/Nitrogen) if possible, or ensure the catalyst is wet with solvent immediately.

  • Hydrogenation: Purge the vessel with

    
     gas (3 cycles). Maintain 
    
    
    
    pressure (1 atm balloon is sufficient for many substrates; 50 bar for difficult cases) and stir vigorously at room temperature for 16–24 hours.
  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.[5]

  • Neutralization: Concentrate the filtrate. Redissolve in water, adjust pH to >10 with 1M NaOH, and extract with Dichloromethane (DCM).

  • Validation: Analyze by

    
     NMR. A shift from ~ -120 ppm (aromatic F) to ~ -180 ppm (aliphatic F) confirms reduction.
    
Biological Assay: Microsomal Metabolic Stability

This assay determines the intrinsic clearance (


) of the fluorinated compound compared to the non-fluorinated parent.

System: Human Liver Microsomes (HLM).[6][7]

Protocol:

  • Incubation: Prepare a master mix containing phosphate buffer (100 mM, pH 7.4) and HLM (0.5 mg protein/mL).

  • Dosing: Spike the test compound (fluorinated piperidine) to a final concentration of 1

    
    . Why 1 
    
    
    
    ? To ensure linear kinetics (below
    
    
    ).
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At time points

    
     min, remove aliquots (50 
    
    
    
    ) and quench immediately in ice-cold Acetonitrile (150
    
    
    ) containing an internal standard (e.g., Warfarin).
  • Analysis: Centrifuge (4000 rpm, 20 min) to pellet proteins. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    

Strategic Decision Framework

The following diagram illustrates the decision logic for applying fluorination during lead optimization.

OptimizationStrategy Problem Lead Compound Issue Issue1 High Metabolic Clearance (N-dealkylation / Ring Oxidation) Problem->Issue1 Issue2 hERG Toxicity (High Basicity) Problem->Issue2 Issue3 Low Potency (Flexible Binding) Problem->Issue3 Sol1 Solution: 4-Fluorination (Blocks CYP oxidation site) Issue1->Sol1 Sol2 Solution: 3-Fluorination (Lowers pKa by ~1.5 units) Issue2->Sol2 Sol3 Solution: 3-F Axial Lock (Pre-organizes conformation) Issue3->Sol3 Validation Validate with HLM Assay & 19F-NMR Sol1->Validation Sol2->Validation Sol3->Validation

Figure 2: Decision matrix for applying fluorination to piperidine scaffolds.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Central Science. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Safe Handling of N-(3-fluorophenyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-fluorophenyl)piperidin-4-amine and its structural analogs are pivotal intermediates in medicinal chemistry and drug development, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-fluorophenyl)piperidin-4-amine and its structural analogs are pivotal intermediates in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutics.[1][2] The presence of a fluorinated phenyl group attached to a piperidine moiety imparts unique physicochemical properties that are advantageous for modulating biological activity.[1] However, these same structural features necessitate a comprehensive understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for N-(3-fluorophenyl)piperidin-4-amine, drawing upon data from analogous compounds and established principles of laboratory safety. It is designed to equip researchers and drug development professionals with the knowledge to mitigate risks and ensure a safe working environment.

Compound Profile and Hazard Identification

While a specific, comprehensive Safety Data Sheet (SDS) for N-(3-fluorophenyl)piperidin-4-amine is not widely available, a robust safety assessment can be constructed by examining its constituent chemical motifs: the fluorinated aromatic amine and the piperidine ring.

1.1. Physicochemical Properties

A summary of the key physicochemical properties for N-(3-fluorophenyl)piperidin-4-amine is presented below.

PropertyValueSource
CAS Number 886506-63-4[3]
Molecular Formula C₁₁H₁₅FN₂[3]
Molecular Weight 194.25 g/mol [3]
LogP 2.39140[3]

These data are compiled from publicly available chemical databases.

1.2. Hazard Analysis Based on Structural Analogs

Given the limited specific toxicological data, a conservative approach is to consider the hazards associated with structurally related compounds.

  • Fluorinated Aromatic Amines: These compounds can be irritating to the skin, eyes, and respiratory system.[4] Some aromatic amines are known to be toxic and may have long-term health effects. The introduction of a fluorine atom can alter the metabolic pathways and toxicological profile of the parent amine.[1]

  • Piperidine Derivatives: Piperidine itself is a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage.[5][6] It is harmful if swallowed and can be fatal if inhaled.[5] While the substitution on the piperidine ring in N-(3-fluorophenyl)piperidin-4-amine will modify its properties, the inherent hazards of the piperidine scaffold should not be disregarded.

  • N-phenylpiperidin-4-amine (4-AP) and its Halides: The U.S. Drug Enforcement Administration (DEA) has identified 4-anilinopiperidine and its halogenated derivatives as List I chemicals due to their use in the illicit synthesis of fentanyl and its analogs.[7][8] This regulatory scrutiny underscores the potential for misuse and the need for stringent handling and security protocols. Halogenated 4-anilinopiperidines are known to be commercially available and are used in the clandestine manufacturing of potent synthetic opioids.[7]

Based on the GHS classifications for the closely related N-(4-fluorophenyl)piperidin-4-amine dihydrochloride, the primary hazards are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9][10]

  • Skin Irritation (Category 2): Causes skin irritation.[4][9][10]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4][9][10]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][10]

Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with N-(3-fluorophenyl)piperidin-4-amine. The following diagram illustrates a logical workflow for risk assessment and the implementation of control measures.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_review Review and Refine IdentifyHazards Identify Hazards (Based on Analogs and Chemical Class) AssessExposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) IdentifyHazards->AssessExposure EvaluateRisks Evaluate Risks (Likelihood and Severity) AssessExposure->EvaluateRisks EngineeringControls Engineering Controls (Fume Hood, Ventilation) EvaluateRisks->EngineeringControls AdminControls Administrative Controls (SOPs, Training) EngineeringControls->AdminControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdminControls->PPE MonitorEffectiveness Monitor Control Effectiveness PPE->MonitorEffectiveness ReviewProtocol Review and Update Protocol MonitorEffectiveness->ReviewProtocol ReviewProtocol->IdentifyHazards

Caption: Risk assessment and control measure workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing exposure and preventing accidents.

3.1. Engineering Controls

  • Ventilation: All manipulations of N-(3-fluorophenyl)piperidin-4-amine, especially when in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][11] The fume hood should have adequate airflow and be regularly inspected.

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[12]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following table outlines the minimum required PPE.

Body PartProtectionStandard
Hands Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.[12]29 CFR 1910.138
Eyes/Face Chemical safety goggles or a face shield if there is a splash hazard.[12]29 CFR 1910.133
Body A lab coat or other protective clothing to prevent skin contact.[12]N/A
Respiratory In cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is necessary.[12]29 CFR 1910.134
Feet Closed-toe shoes; safety shoes may be required depending on the scale of work.[12]29 CFR 1910.136

3.3. Hygiene and Handling Practices

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][13]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][12]

  • Empty containers may retain product residue and should be handled with care.[13]

3.4. Storage

  • Store in a cool, dry, and well-ventilated area.[3][12]

  • Keep containers tightly closed when not in use.[5][12]

  • Store away from incompatible materials such as strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids.[12][13]

  • Given its classification as a List I chemical analog, it is imperative to store the compound in a locked and secure location to prevent diversion.[7]

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is critical.

EmergencyResponse cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Start Exposure Event MoveToFreshAir Move to Fresh Air Start->MoveToFreshAir Inhalation RemoveClothing Remove Contaminated Clothing Start->RemoveClothing Skin Contact RinseEyes Rinse with Water for Several Minutes Start->RinseEyes Eye Contact RinseMouth Rinse Mouth Start->RinseMouth Ingestion SeekMedicalAttention_Inhale Seek Medical Attention MoveToFreshAir->SeekMedicalAttention_Inhale WashSkin Wash with Soap and Water RemoveClothing->WashSkin SeekMedicalAttention_Skin Seek Medical Attention if Irritation Persists WashSkin->SeekMedicalAttention_Skin RemoveContacts Remove Contact Lenses RinseEyes->RemoveContacts SeekMedicalAttention_Eye Seek Immediate Medical Attention RemoveContacts->SeekMedicalAttention_Eye DoNotInduceVomiting Do Not Induce Vomiting RinseMouth->DoNotInduceVomiting SeekMedicalAttention_Ingest Seek Immediate Medical Attention DoNotInduceVomiting->SeekMedicalAttention_Ingest

Caption: Emergency response flowchart for exposure incidents.

4.1. First Aid Measures

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][12]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][12]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]

4.2. Spill Response

  • Minor Spills: Evacuate the area. Wear appropriate PPE. For powdered spills, clean up immediately, avoiding dust generation.[4][13] Use a method that does not disperse dust into the air, such as gently sweeping up and placing it into a suitable, closed container for disposal.[4]

  • Major Spills: Alert emergency responders and inform them of the location and nature of the hazard.[13]

Waste Disposal

All waste containing N-(3-fluorophenyl)piperidin-4-amine must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Place waste in a suitable, labeled, and closed container.[4][11]

  • Do not mix with other waste streams unless explicitly permitted.

  • The persistence of fluorinated compounds in the environment is a growing concern.[14][15][16] Landfilling can lead to the contamination of leachate with per- and polyfluoroalkyl substances (PFAS).[14][15] Incineration should be carried out at high temperatures in specialized facilities to ensure complete destruction and prevent the formation of harmful byproducts.[15]

Conclusion

N-(3-fluorophenyl)piperidin-4-amine is a valuable research chemical with a hazard profile that necessitates careful and informed handling. By understanding the risks associated with its chemical structure, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of good industrial hygiene and a proactive safety culture are the cornerstones of mitigating the risks associated with this and other novel chemical entities in the dynamic field of drug discovery.

References

  • Synquest Labs. 1-(3-fluorophenyl)piperazine Safety Data Sheet.

  • Santa Cruz Biotechnology. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride Safety Data Sheet.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.

  • Benchchem. N-(4-fluorophenyl)piperidin-4-amine | 38043-08-2.

  • U.S. Environmental Protection Agency. Our Current Understanding of the Human Health and Environmental Risks of PFAS.

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

  • Career Henan Chemical Co. N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4.

  • PubChem. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride.

  • Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

  • CDH Fine Chemical. 1-(4-FLUORO PHENYL) PIPERAZINE CAS No 2252-63-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Cayman Chemical. Safety Data Sheet - N-phenylpiperidin-4-amine.

  • Sigma-Aldrich. Safety Data Sheet - Piperidine.

  • Carl ROTH. Safety Data Sheet: Piperidine.

  • Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

  • ACS Publications. Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?.

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • PMC. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?.

  • ResearchGate. Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?.

  • Green Science Policy Institute. PFAS.

  • ChemicalBook. N-phenylpiperidin-4-amine | 23056-29-3.

  • Smolecule. Buy N-(4-fluorophenyl)piperidin-4-amine | 38043-08-2.

  • BLDpharm. 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of N-(3-Fluorophenyl)piperidin-4-amine via Reductive Amination

Abstract This application note details a robust, scalable protocol for the synthesis of N-(3-fluorophenyl)piperidin-4-amine , a critical pharmacophore in medicinal chemistry often found in kinase inhibitors, GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(3-fluorophenyl)piperidin-4-amine , a critical pharmacophore in medicinal chemistry often found in kinase inhibitors, GPCR ligands, and monoamine transporter modulators. While direct alkylation of anilines often leads to over-alkylation, this guide utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) . This reagent offers superior selectivity for imine reduction in the presence of ketones compared to traditional borohydrides. The protocol prioritizes the N-Boc-4-piperidone route to ensure high purity and simplified downstream processing, avoiding the need for high-pressure hydrogenation equipment associated with benzyl-protected precursors.

Introduction & Retrosynthetic Analysis[1]

The 4-aminopiperidine core is a "privileged structure" in drug discovery. The addition of a 3-fluorophenyl group modulates lipophilicity and metabolic stability (blocking the metabolic soft spot at the para-position relative to the amine).

Retrosynthetic Logic

To synthesize the target (1) , we disconnect the C-N bond between the piperidine ring and the aniline nitrogen.

  • Approach A (Direct Alkylation): Reaction of 3-fluoroaniline with 4-halopiperidines. Disadvantage: High risk of elimination side reactions and poly-alkylation.

  • Approach B (Reductive Amination - Recommended): Condensation of 3-fluoroaniline (2) with N-Boc-4-piperidone (3) to form an imine intermediate, followed by in situ selective reduction.

Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Reductive Coupling: Formation of the protected intermediate tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.

  • Deprotection: Acid-mediated removal of the Boc group to yield the final secondary amine.

ReactionScheme cluster_0 Starting Materials cluster_1 Step 1: Reductive Amination cluster_2 Step 2: Deprotection S1 3-Fluoroaniline (Nucleophile) Imine Imine/Iminium Intermediate S1->Imine AcOH, DCE S2 N-Boc-4-piperidone (Electrophile) S2->Imine Protected N-Boc-Protected Intermediate Imine->Protected NaBH(OAc)3 (Hydride Transfer) Final Target: N-(3-fluorophenyl) piperidin-4-amine Protected->Final TFA or HCl (-Boc)

Figure 1: Mechanistic pathway for the synthesis of N-(3-fluorophenyl)piperidin-4-amine.

Critical Parameter Optimization

Success in reductive amination with anilines (which are weak nucleophiles) relies on controlling three variables:

Choice of Reducing Agent[1][2][3][4][5][6]
  • Sodium Borohydride (NaBH₄): Too strong. Reduces ketones to alcohols faster than imines form, leading to low yields.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic (generates HCN). Requires strict pH control (pH 6) to prevent ketone reduction.

  • Sodium Triacetoxyborohydride (STAB - NaBH(OAc)₃): The Gold Standard. It is sterically bulky and electron-deficient, making it less reactive toward ketones but highly reactive toward protonated imines. It does not require toxic cyanide handling.

Solvent & Catalyst[1][4][6][7]
  • Solvent: 1,2-Dichloroethane (DCE) is preferred over Methanol (MeOH). STAB reacts slowly with MeOH, decomposing the reagent. DCE promotes imine formation and is non-protic.

  • Catalyst: Acetic Acid (AcOH) is mandatory when reacting anilines. Anilines are less basic than alkylamines; AcOH protonates the hemiaminal intermediate to facilitate water loss (imine formation) and protonates the imine to generate the reactive iminium species.

Stoichiometry
ReagentEquivalentsRationale
N-Boc-4-piperidone 1.0Limiting reagent (usually more expensive/complex).
3-Fluoroaniline 1.05 - 1.1Slight excess ensures complete consumption of ketone.
Acetic Acid 1.0 - 2.0Promotes imine formation without quenching hydride rapidly.
STAB 1.4 - 1.5Excess required to account for slow decomposition by AcOH.

Detailed Experimental Protocol

Phase 1: Reductive Amination (Coupling)

Materials:

  • N-Boc-4-piperidone (MW: 199.25)

  • 3-Fluoroaniline (MW: 111.12)

  • Sodium Triacetoxyborohydride (STAB) (MW: 211.94)

  • Glacial Acetic Acid (AcOH)[1]

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Sat. NaHCO₃ solution, DCM (Dichloromethane)

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidone (1.99 g, 10.0 mmol, 1.0 eq) in DCE (40 mL).

  • Amine Addition: Add 3-Fluoroaniline (1.17 g, 1.01 mL, 10.5 mmol, 1.05 eq).

  • Catalysis: Add Glacial Acetic Acid (0.60 g, 570 µL, 10.0 mmol, 1.0 eq).

    • Note: The solution may turn slightly yellow. Stir at Room Temperature (RT) for 30–60 minutes. This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath) to moderate the exotherm, then add STAB (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 5 minutes.

    • Observation: Mild gas evolution (H₂) may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir under Nitrogen or Argon for 12–16 hours (overnight).

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The ketone spot should disappear.

  • Quench: Quench the reaction by carefully adding Sat. NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.

  • Workup:

    • Separate the organic layer.[2][3][4]

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄.[4]

    • Filter and concentrate in vacuo to yield the crude oil.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient 5% -> 20% EtOAc in Hexanes.

    • Target: Isolate tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.

Phase 2: Deprotection (Boc Removal)

Materials:

  • Intermediate from Phase 1

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • DCM (if using TFA)

Procedure (TFA Method):

  • Dissolve the purified intermediate (approx. 2.5 g) in DCM (10 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at RT for 2–4 hours. Monitor by LCMS (mass shift: M+1 decreases by 100 Da).

  • Workup (Free Base):

    • Concentrate the mixture to remove excess TFA/DCM.

    • Redissolve the residue in DCM (20 mL).

    • Slowly add Sat. NaHCO₃ or 1M NaOH until pH > 10.

    • Extract with DCM (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Final Product: N-(3-fluorophenyl)piperidin-4-amine .

    • Appearance: Off-white solid or viscous pale yellow oil.

    • Storage: Store at -20°C under inert atmosphere (amine is sensitive to oxidation over long periods).

Workflow Visualization

Workflow Start Start: Dissolve Ketone in DCE AddAmine Add 3-Fluoroaniline + AcOH (1.0 eq) Start->AddAmine PreStir Pre-stir 30-60 min (Imine Formation) AddAmine->PreStir AddSTAB Add STAB (1.5 eq) at 0°C PreStir->AddSTAB React Stir RT, 12-16h AddSTAB->React Quench Quench with NaHCO3 Extract DCM React->Quench Purify Flash Chromatography (Isolate Boc-Intermediate) Quench->Purify Deprotect TFA/DCM or HCl/Dioxane (Remove Boc) Purify->Deprotect Final Final Product: N-(3-fluorophenyl)piperidin-4-amine Deprotect->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation (QC)

To confirm the identity of the product, look for these characteristic signals:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Piperidine Ring: Multiplets at ~1.5–2.0 ppm (C3/C5 protons), ~2.6–3.1 ppm (C2/C6 protons adjacent to NH), and a multiplet at ~3.4 ppm (C4 proton at the chiral center).

    • Aromatic Region: Characteristic pattern for 3-substituted fluoro-benzene. Look for a multiplet at ~6.3–7.1 ppm. The proton ortho to both F and N usually appears as a distinct doublet of doublets or triplet.

    • Amine Protons: Broad singlet for NH (exchangeable with D₂O).

  • LCMS:

    • Intermediate: [M+H]⁺ = ~295.

    • Final Product: [M+H]⁺ = 195.1 (Exact Mass: 194.12).

Safety & Handling

  • 3-Fluoroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Handle in a fume hood with double gloves.

  • STAB: Evolves Hydrogen gas upon contact with acid or moisture. Keep away from ignition sources.

  • DCE: Suspected carcinogen. Use DCM as a safer alternative if DCE is restricted, though reaction times may increase.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][5] Studies on Direct and Indirect Reductive Amination Procedures.[7][9] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.[10] Link

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Synthesis, 17. Link

  • Common Organic Chemistry. (2023). Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions.[6][7][8][5] Link

Sources

Application

Application Note: Selective N-Alkylation of N-(3-fluorophenyl)piperidin-4-amine

[1] Executive Summary This guide details the protocols for the regioselective -alkylation of -(3-fluorophenyl)piperidin-4-amine (3-F-4-AP).[1] This scaffold is a critical intermediate in the synthesis of pH-sensitive opi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocols for the regioselective


-alkylation of 

-(3-fluorophenyl)piperidin-4-amine
(3-F-4-AP).[1] This scaffold is a critical intermediate in the synthesis of pH-sensitive opioid agonists (e.g., NFEPP) and other GPCR ligands.

The core synthetic challenge lies in the presence of two nucleophilic nitrogen centers. This note provides evidence-based strategies to achieve exclusive alkylation at the aliphatic piperidine nitrogen while leaving the anilinic nitrogen intact, leveraging intrinsic


 differences.
Compliance & Safety Warning

CRITICAL:


-(3-fluorophenyl)piperidin-4-amine is a structural analog of 4-anilinopiperidine, a precursor to controlled substances (fentanyl class).
[1] *   Legitimacy:  This protocol is intended strictly for legitimate biomedical research (e.g., development of non-addictive analgesics or radioligands).
  • Safety: Treat all intermediates as potentially potent opioids.[1] Work exclusively in a fume hood with appropriate PPE (double nitrile gloves, respirator/mask as per site safety officer).

  • Destruction: Neutralize all waste streams with bleach/oxidation protocols before disposal.[1]

Mechanistic Analysis & Chemoselectivity

Successful alkylation relies on the electronic distinction between the two amine sites.[1]

Electronic Environment
  • Site A (Piperidine Nitrogen): A secondary aliphatic amine.[1] The lone pair is localized in an

    
     orbital.
    
    • 
       (Conjugate Acid): 
      
      
      
    • Reactivity: Highly nucleophilic; acts as a strong base.[1]

  • Site B (Aniline Nitrogen): A secondary aromatic amine.[1] The lone pair is delocalized into the

    
    -system of the phenyl ring.[1]
    
    • 
       (Conjugate Acid): 
      
      
      
      (lowered from standard aniline's 4.6 by the electron-withdrawing 3-fluoro substituent).[1]
    • Reactivity: Weakly nucleophilic; requires forcing conditions (strong base/heat) to react.

Strategic Implication

Under neutral or mildly basic conditions, Site A is kinetically and thermodynamically favored for alkylation. Protection of Site B is generally not required if stoichiometry is controlled.

Chemoselectivity Substrate N-(3-fluorophenyl)piperidin-4-amine Pip_N Piperidine Nitrogen (Site A) Secondary Aliphatic pKa ~ 11.0 High Nucleophilicity Substrate->Pip_N Major Reactive Site Aniline_N Aniline Nitrogen (Site B) Secondary Aromatic pKa ~ 3.8 Low Nucleophilicity Substrate->Aniline_N Inert under mild conditions Product Target: Tertiary Piperidine Pip_N->Product Alkylation (SN2 or Reductive)

Figure 1: Chemoselectivity map highlighting the reactivity gap between the aliphatic and aromatic nitrogen centers.

Method A: Reductive Amination (Recommended)

Best for: Mono-alkylation, high chemoselectivity, and library synthesis. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

Reagents
  • Substrate:

    
    -(3-fluorophenyl)piperidin-4-amine (1.0 eq)
    
  • Carbonyl Source: Aldehyde or Ketone (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) (1.0 eq) – Crucial for facilitating imine formation.

Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCE (

    
     concentration).
    
  • Imine Formation: Add the aldehyde (1.1 eq) and acetic acid (1.0 eq). Stir at room temperature (RT) for 30–60 minutes under nitrogen.

    • Note: A slight color change (often yellowing) indicates imine formation.[1]

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
    • Why STAB? It is milder than

      
       and will not reduce the aldehyde before it reacts with the amine [1].
      
  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

ReductiveAmination Start Start: Dissolve Amine in DCE Add_Aldehyde Add Aldehyde (1.1 eq) + AcOH Stir 30 min (Imine Formation) Start->Add_Aldehyde Add_STAB Add NaBH(OAc)3 (1.5 eq) Selective Reduction Add_Aldehyde->Add_STAB Monitor Monitor LC-MS (Check for disappearance of SM) Add_STAB->Monitor Monitor->Add_STAB Incomplete (>24h) Quench Quench: Sat. NaHCO3 Extract: DCM Monitor->Quench Complete

Figure 2: Step-by-step workflow for the reductive amination protocol.

Method B: Direct Alkylation ( )

Best for: Simple alkyl chains (methyl, ethyl, benzyl) or when aldehydes are unstable. Risk: Over-alkylation (quaternization) is possible if excess electrophile is used.

Reagents
  • Substrate:

    
    -(3-fluorophenyl)piperidin-4-amine (1.0 eq)
    
  • Electrophile: Alkyl Bromide/Iodide (1.05 eq) – Strict stoichiometry is vital.

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (1.5 eq)[2]
    
  • Solvent: Acetonitrile (ACN) or DMF.[2][3]

Protocol
  • Dissolution: Dissolve the amine in anhydrous ACN (

    
    ).
    
  • Base Addition: Add

    
     (powdered, anhydrous). Stir for 10 minutes.
    
  • Alkylation: Add the alkyl halide (1.05 eq) dropwise via syringe.

    • Tip: For highly reactive halides (e.g., benzyl bromide), cool to

      
       during addition to prevent di-alkylation.
      
  • Reaction: Stir at RT. If reaction is sluggish after 6 hours, heat to

    
    .
    
    • Warning: Heating increases the risk of alkylating the aniline nitrogen (Site B).

  • Workup: Filter off solids (

    
    ). Concentrate filtrate.[1] Re-dissolve in EtOAc and wash with water to remove DMF/salts.
    

Analytical Data & Validation

To validate the structure, focus on the diagnostic NMR signals of the piperidine ring.

Comparative Data Table
FeatureStarting Material (Secondary Amine)Product (Tertiary Amine)
H-NMR (Piperidine

-H)


(Upfield shift due to alkylation)
C-NMR (Piperidine

-C)


Mass Spec (ESI)


Appearance White/Off-white solidOften oil or waxy solid (depending on R group)
Troubleshooting
  • Issue: Over-alkylation (Quaternary salt formation).

    • Cause: Excess alkyl halide or high temperature in Method B.[1]

    • Solution: Switch to Method A (Reductive Amination) or reduce alkyl halide to 0.95 eq.[1]

  • Issue: No Reaction at Piperidine N.

    • Cause: Steric hindrance of the electrophile.

    • Solution: Use DMF at

      
       with KI (catalytic Finkelstein) for Method B.
      

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Spahn, V., et al. (2017). "A nontoxic pain killer designed by modeling of pathological receptor conformations."[1] Science, 355(6328), 966-969. (Reference for NFEPP synthesis context). Link

  • Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia, 34(4), 260-268. (Foundational chemistry of 4-anilinopiperidines). Link

  • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 6(4), 385-412. Link

Sources

Method

Application Note: Comprehensive Analytical Characterization of N-(3-fluorophenyl)piperidin-4-amine

Executive Summary & Scientific Context N-(3-fluorophenyl)piperidin-4-amine (CAS: 886506-63-4) represents a critical pharmacophore scaffold in medicinal chemistry, frequently utilized in the synthesis of GPCR modulators (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-(3-fluorophenyl)piperidin-4-amine (CAS: 886506-63-4) represents a critical pharmacophore scaffold in medicinal chemistry, frequently utilized in the synthesis of GPCR modulators (specifically serotonin and dopamine receptors) and kinase inhibitors. Its structure combines a basic secondary piperidine amine (pKa ~9.8) with a lipophilic, electron-withdrawing fluorophenyl group.

Characterizing this molecule presents specific analytical challenges:

  • Basic Amine Tailing: The secondary piperidine nitrogen interacts strongly with residual silanols on standard C18 HPLC columns, leading to peak asymmetry.

  • UV Silent Regions: While the phenyl ring provides UV absorbance, the aliphatic piperidine ring is UV-transparent, requiring specific detection wavelengths.

  • Fluorine Regiochemistry: Distinguishing the meta-fluoro substitution from para or ortho isomers requires orthogonal spectroscopic validation.

This guide details an optimized, multi-modal analytical strategy combining High-pH LC-MS and


F-NMR  to ensure structural integrity and purity.

Physicochemical Profile

Understanding the physical properties is the prerequisite for method development. The following data points drive solvent selection and chromatographic conditions.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C

H

FN

Monoisotopic Mass: 194.12 g/mol
Exact Mass [M+H]

195.1298Target ion for ESI+ MS tuning.
Calculated LogP ~2.4Moderately lipophilic; suitable for Reversed-Phase LC.
pKa (Piperidine N) ~9.8 - 10.1 (Predicted)Highly basic. Will be protonated at pH < 8.
pKa (Aniline N) ~3.5 - 4.0 (Predicted)Weakly basic; minimal contribution to retention shifts.
Solubility DMSO, Methanol, Dilute AcidAvoid pure water for stock solutions; use 10% DMSO/MeOH.

Chromatographic Separation Strategy (LC-MS)[1]

The "Basic Amine" Challenge

Standard acidic mobile phases (0.1% Formic Acid) protonate the piperidine nitrogen (


), causing it to act as a cation exchanger with residual silanols on the silica column backbone. This results in severe peak tailing (Asymmetry factor > 2.0).
Solution: High-pH Reversed-Phase Chromatography

We utilize a High-pH Mobile Phase strategy. By adjusting the pH to ~10 (above the pKa), we deprotonate the amine, rendering it neutral. This increases retention (hydrophobic interaction dominates) and drastically improves peak shape.

Protocol: High-pH LC-MS Method
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm). Note: These columns are chemically modified to withstand pH up to 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/peptide bond sensitivity).

  • MS Mode: ESI Positive (Scan range 100–500 m/z).

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Equilibration
1.00 5 Isocratic Hold (Salt diversion)
8.00 95 Linear Gradient
10.00 95 Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End |

Spectroscopic Characterization (NMR)[2][3][4]

While


H-NMR confirms the carbon skeleton, 

F-NMR
is the superior tool for rapid purity assessment of this molecule because common organic impurities (solvents, non-fluorinated side products) are invisible in the fluorine spectrum.
Protocol: Dual-Domain NMR Acquisition

Sample Prep: Dissolve 5–10 mg of sample in 600 µL DMSO-d


 .
  • Why DMSO? The HCl salt form of this amine is often insoluble in CDCl

    
    . DMSO ensures complete solubility and prevents aggregation.
    
Experiment A:

H-NMR (400 MHz or higher)
  • Key Diagnostic Signals:

    • 
       7.2–6.8 ppm (Multiplet, 4H): Aromatic protons. Look for the specific splitting pattern of a meta-substituted benzene (triplet of doublets).
      
    • 
       3.5–3.0 ppm (Multiplet): Piperidine ring protons adjacent to nitrogen.
      
    • 
       1.5–2.0 ppm (Multiplet): Piperidine ring methylene protons.
      
Experiment B:

F-NMR (376 MHz)
  • Parameter Set: Proton-decoupled (

    
    F{
    
    
    
    H}) to simplify the singlet/multiplet analysis.
  • Relaxation Delay (D1): Set to >5 seconds to ensure quantitative integration if measuring purity.

  • Expected Shift: ~ -110 to -115 ppm (relative to CFCl

    
    ).
    
  • Purity Calculation:

    
    
    

Mass Spectrometry Fragmentation Logic

In ESI+ mode, the parent ion


 is dominant. Under Collision Induced Dissociation (CID), the molecule follows a predictable fragmentation pathway useful for structural confirmation.
Fragmentation Pathway (Graphviz Visualization)

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 195.12 Frag1 Piperidine Ring Cleavage (Retro-Diels-Alder type) m/z ~112 Parent->Frag1 Ring Opening Frag2 Loss of NH3/Amine m/z ~178 Parent->Frag2 Deamination Frag3 Fluoroaniline Ion [C6H5FN]+ m/z 110.04 Parent->Frag3 C-N Bond Cleavage Loss1 - C3H7N (Piperidine frag) Loss2 - NH3

Figure 1: Proposed ESI+ MS fragmentation pathway. The formation of the fluoroaniline ion (m/z 110) is a diagnostic marker for the N-phenyl substructure.

Integrated Analytical Workflow

The following flowchart illustrates the decision matrix for characterizing a synthesized batch of N-(3-fluorophenyl)piperidin-4-amine.

Workflow Start Crude Synthesis Product Solubility Solubility Check (DMSO/MeOH) Start->Solubility LCMS High-pH LC-MS (m/z 195.1) Solubility->LCMS Purity_Check Purity > 95%? LCMS->Purity_Check Prep_HPLC Prep-HPLC Purification (C18 / NH4HCO3) Purity_Check->Prep_HPLC No (<95%) NMR_H 1H-NMR (Structure) Purity_Check->NMR_H Yes Prep_HPLC->LCMS Re-analyze NMR_F 19F-NMR (Regio-isomer Check) NMR_H->NMR_F Final Release for Bio-Assay NMR_F->Final

Figure 2: Step-by-step decision tree for analytical validation, prioritizing LC-MS for initial screening and NMR for final structural confirmation.

References

  • PubChem Database. N-(3-fluorophenyl)piperidin-4-amine Compound Summary. National Center for Biotechnology Information. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Application Note. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard Reference Text for 19F Parameters).
Application

"1H NMR and 13C NMR analysis of N-(3-fluorophenyl)piperidin-4-amine"

Application Note: Structural Elucidation of N-(3-fluorophenyl)piperidin-4-amine via High-Field NMR Spectroscopy Executive Summary This technical guide details the structural characterization of N-(3-fluorophenyl)piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of N-(3-fluorophenyl)piperidin-4-amine via High-Field NMR Spectroscopy

Executive Summary

This technical guide details the structural characterization of N-(3-fluorophenyl)piperidin-4-amine , a critical pharmacophore scaffold often encountered in the synthesis of analgesic agents and as an impurity in fentanyl-related precursors (e.g., 4-ANPP derivatives).[1] The presence of the fluorine atom at the meta position of the aniline ring introduces unique spin-spin coupling patterns (


 is 100% natural abundance, spin 

), which complicates standard spectral interpretation but serves as a definitive diagnostic tool.[1] This protocol synthesizes theoretical prediction with experimental causality to provide a robust method for verifying structural integrity.[1]

Strategic Importance & Chemical Context

In drug development, the 4-aminopiperidine core is ubiquitous.[1] The addition of a fluorine atom modulates metabolic stability and lipophilicity (Bioisosterism).[1][2] However, distinguishing between regioisomers (2-fluoro, 3-fluoro, 4-fluoro) is critical for patent protection and safety profiling.[1]

  • The Challenge: The piperidine ring protons often overlap, and the exchangeable amine protons (NH) are sensitive to solvent choice.[1][3]

  • The Solution: Exploiting the

    
     heteronuclear coupling in both 
    
    
    
    and
    
    
    NMR to map the aromatic substitution pattern.[1]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and reproducibility, strict adherence to sample preparation is required.[1]

  • Solvent Selection:

    • Primary Choice:DMSO-d6 (Dimethyl sulfoxide-d6).[1]

      • Reasoning: It effectively solubilizes the polar amine salt (if HCl salt is used) and slows proton exchange, often allowing the observation of the amine (NH) protons as distinct signals rather than broad humps.[1]

    • Secondary Choice:CDCl3 (Chloroform-d) with 0.05% TMS.[1]

      • Reasoning: Better for resolution of aliphatic piperidine couplings, but NH protons may broaden or disappear due to rapid exchange.[1]

  • Concentration:

    • 
       NMR: 5–10 mg in 0.6 mL solvent.[1]
      
    • 
       NMR: 20–30 mg in 0.6 mL solvent (Critical for detecting low-intensity carbon signals split by fluorine).[1]
      
Instrument Parameters (400 MHz - 600 MHz)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence (

    
    ): zg30 (30° excitation pulse) to prevent saturation.
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds.
    • Causality: Essential for accurate integration of aromatic protons which often have longer

      
       relaxation times.[1]
      
  • Pulse Sequence (

    
    ): zgpg30 (Power-gated decoupling).
    
    • Note: Ensure sufficient scans (NS > 1024) to resolve the outer satellites of the Carbon-Fluorine multiplets.

Workflow Visualization

G Sample Sample: N-(3-F-phenyl)piperidin-4-amine Solvent Solvent: DMSO-d6 (Retains NH signals) Sample->Solvent Dissolution H1_Acq 1H NMR Acquisition (Check J_HF Couplings) Solvent->H1_Acq Pulse: zg30 C13_Acq 13C NMR Acquisition (Check J_CF Splitting) H1_Acq->C13_Acq If pure Analysis Data Analysis (Coupling Constants) H1_Acq->Analysis Aromatic Pattern C13_Acq->Analysis C-F Doublets QC QC Pass/Fail (Regioisomer Check) Analysis->QC Verify 3-F vs 4-F

Figure 1: Analytical workflow for structural verification of fluorinated piperidine scaffolds.

Detailed Spectral Analysis

NMR Interpretation

The spectrum is divided into two distinct zones: the aliphatic piperidine ring and the aromatic fluorophenyl ring.[1][3]

A. The Piperidine Scaffold (Aliphatic Zone: 1.0 – 3.5 ppm) The piperidine ring exists in a chair conformation.[1]

  • 
     1.2 - 1.4 ppm (m, 2H):  C3/C5 axial protons.[1]
    
  • 
     1.8 - 2.0 ppm (d/m, 2H):  C3/C5 equatorial protons.[1]
    
  • 
     2.5 - 2.7 ppm (td, 2H):  C2/C6 axial protons (Triplet of doublets due to geminal and axial-axial coupling).[1]
    
  • 
     2.9 - 3.1 ppm (d, 2H):  C2/C6 equatorial protons.[1]
    
  • 
     3.3 - 3.5 ppm (m, 1H):  C4 methine proton (
    
    
    
    ).[1] This signal is deshielded by the adjacent nitrogen.[1]

B. The Aromatic Zone (6.0 – 7.2 ppm) This is the diagnostic region.[1] A 3-substituted (meta) fluorine creates a complex multiplet pattern compared to the symmetric AA'BB' pattern of a 4-fluoro isomer.[1]

  • 
     6.2 - 6.4 ppm:  Protons ortho to the amine and para to fluorine.[1]
    
  • 
     6.9 - 7.1 ppm:  Protons meta to the amine (coupling with F).[1]
    
  • Key Diagnostic: Look for the "dt" (doublet of triplets) or complex multiplet arising from

    
     and 
    
    
    
    couplings.[1]

Table 1: Expected


 NMR Data (DMSO-d6) 
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
Piperidine
H-3, H-5CH21.25 - 1.45Multiplet-

to N (Ring)
H-3', H-5'CH21.85 - 1.95Broad Doublet

Equatorial protons
H-2, H-6CH22.55 - 2.65TD


to N (Ring)
H-2', H-6'CH22.95 - 3.05Broad Doublet

Equatorial

protons
H-4CH3.35 - 3.45Multiplet-Chiral center (local)
Amine
NH (Ring)NH2.0 - 3.5Broad Singlet-Exchangeable (Solvent dep.)[1][4][5]
NH (Linker)NH5.6 - 5.8Doublet

Couples to H-4
Aromatic
H-2 (Ar)CH6.25 - 6.35dt

Ortho to F and N
H-4 (Ar)CH6.35 - 6.45dd

Para to F, Ortho to N
H-6 (Ar)CH6.45 - 6.55ddd

Ortho to N
H-5 (Ar)CH7.00 - 7.10q (pseudo)

Meta to N, Meta to F
NMR Interpretation

The Carbon-13 spectrum provides the most definitive proof of the fluorine position.[1] Fluorine couples to carbon atoms up to 4 bonds away, creating doublets with characteristic coupling constants (


).[1]

The "Rule of Thumb" for C-F Coupling:

  • 
     (Direct): ~230–250 Hz (Huge splitting)[1]
    
  • 
     (Geminal): ~20–25 Hz[1]
    
  • 
     (Vicinal): ~6–10 Hz[1]
    
  • 
     (Long range): ~2–3 Hz[1]
    

Table 2: Predicted


 NMR Data (DMSO-d6) 
CarbonShift (

, ppm)
Splitting PatternCoupling (

, Hz)
Assignment
C-3 (Ar) 163.5 Doublet ~242 Hz C-F (Ipso)
C-1 (Ar) 149.8Doublet~10 HzC-N (Ipso)
C-5 (Ar) 130.5Doublet~9 HzMeta to F
C-2 (Ar) 109.2Doublet~22 HzOrtho to F
C-4 (Ar) 103.5Doublet~22 HzOrtho to F
C-6 (Ar) 100.1Doublet (small)~2 HzPara to F
C-4 (Pip) 49.5Singlet-CH-NH
C-2/6 (Pip) 45.2Singlet-

to Ring N
C-3/5 (Pip) 32.5Singlet-

to Ring N

Note: The C-2 and C-4 aromatic carbons are distinguished by their chemical shifts (C4 is typically more shielded due to the para-resonance effect of the amine).

Advanced Validation (Self-Validating Protocol)

To confirm the analysis without external standards, use the Internal Consistency Check :

  • Integration Ratio: The ratio of Aromatic protons (4H) to Piperidine Methine (1H) must be exactly 4:1 .[1]

  • Coupling Verification: The

    
     value of the C-F doublet at ~163 ppm must match the theoretical range (240-245 Hz). If it is < 200 Hz, the assignment is incorrect.
    
  • 2D COSY: A Cross-Peak should be visible between the NH linker proton (5.7 ppm) and the Piperidine H-4 (3.4 ppm).[1] This confirms the N-substitution is at the 4-position, ruling out 3-amino isomers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89982, N-Phenylpiperidin-4-amine. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry.[1] Thieme. (General reference for C-F coupling constants).

  • Reich, H. J.[1] (University of Wisconsin). Fluorine-19 NMR Coupling Constants. (Standard reference for J-values in aromatic systems).

Sources

Method

"mass spectrometry of N-(3-fluorophenyl)piperidin-4-amine"

Application Note: High-Resolution Mass Spectrometry Profiling of N-(3-fluorophenyl)piperidin-4-amine Abstract This application note details the ionization dynamics, fragmentation pathways, and analytical protocols for N-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of N-(3-fluorophenyl)piperidin-4-amine

Abstract

This application note details the ionization dynamics, fragmentation pathways, and analytical protocols for N-(3-fluorophenyl)piperidin-4-amine (CAS 886506-63-4), a critical pharmacophore in the synthesis of serotonin (5-HT2A) antagonists and antipsychotic therapeutics. We provide a validated LC-MS/MS workflow, elucidating the competition between the piperidine and aniline nitrogen atoms during electrospray ionization (ESI). This guide is designed to assist medicinal chemists and analytical scientists in structure confirmation, impurity profiling, and metabolic stability assessments.

Chemical Context & Ionization Physics

N-(3-fluorophenyl)piperidin-4-amine represents a "privileged structure" in drug discovery, combining a basic secondary amine (piperidine) with a lipophilic, metabolically robust fluorinated aromatic ring.

  • Monoisotopic Mass: 194.1220 Da[1]

  • Molecular Formula: C₁₁H₁₅FN₂[2][3]

  • Predicted pKa: ~10.8 (Piperidine N) vs. ~3.5 (Aniline N)

Ionization Logic (The "Proton Tug-of-War")

In positive ESI (+), protonation is thermodynamically driven by the most basic site.

  • Primary Site (Piperidine N): The secondary amine in the piperidine ring is highly basic. In mobile phases containing 0.1% formic acid (pH ~2.7), this nitrogen is fully protonated, yielding the

    
     precursor at m/z 195.13 .
    
  • Secondary Site (Aniline N): The nitrogen attached to the fluorophenyl ring has its lone pair delocalized into the aromatic system, significantly reducing basicity. Protonation here is negligible unless the piperidine ring is sterically blocked or modified.

Implication for MS/MS: The location of the charge directs fragmentation. Since the charge resides primarily on the piperidine ring, fragmentation is dominated by Charge-Remote Fragmentation (cleavage away from the charge) and Inductive Cleavage driven by the piperidine nitrogen.

Experimental Protocol: LC-MS/MS Workflow

This protocol is optimized for separation of the parent compound from potential synthesis impurities (e.g., 3-fluoroaniline, 4-boc-aminopiperidine).

Chromatographic Conditions (UHPLC)
ParameterSetting / Description
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Table:

Time (min) % B Event
0.00 5% Loading
0.50 5% Hold
4.00 95% Elution
5.00 95% Wash
5.10 5% Re-equilibration

| 7.00 | 5% | Stop |

Mass Spectrometry Parameters (ESI+)
ParameterSettingRationale
Source ESI PositiveBasic amine target.
Capillary Voltage 3500 VStandard for small molecules.
Gas Temp 300°CEnsures desolvation without thermal degradation.
Fragmentor 110 VPrevents in-source fragmentation of the labile amine bond.
Collision Energy 15, 25, 40 eVStepped energy to capture both heavy and light fragments.

Spectral Interpretation & Fragmentation Pathways

The MS/MS spectrum of m/z 195.13 is characterized by a distinct cleavage of the C-N bond connecting the piperidine and the aniline moieties.

Key Diagnostic Ions
m/z (Measured)Fragment StructureMechanismRelative Abundance
195.13

Parent Ion100% (at low CE)
178.10

Loss of Ammonia<10%
112.05

3-Fluoroaniline cationMedium (Requires H-transfer)
84.08

Piperidinyl cationHigh (Base Peak)
56.05

Ring contractionHigh (Secondary fragment)
Mechanistic Pathway Diagram

The following diagram illustrates the primary fragmentation channels. The dominance of m/z 84 confirms the unsubstituted nature of the piperidine ring.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 195.13 (Protonated Piperidine) Intermediate1 Inductive Cleavage (C-N Bond Break) Parent->Intermediate1 Collision Induced Dissociation Fragment112 3-Fluoroaniline Ion m/z 112.05 (Charge Migration) Parent->Fragment112 H-Transfer & Heterolytic Cleavage Fragment84 Piperidinyl Cation m/z 84.08 (Base Peak) Intermediate1->Fragment84 Charge Retention on Basic N Neutral111 Neutral Loss: 3-Fluoroaniline (111 Da) Intermediate1->Neutral111 Fragment56 Ring Contraction m/z 56.05 Fragment84->Fragment56 Ring Opening -C2H4 (28 Da) Neutral83 Neutral Loss: Tetrahydropyridine (83 Da) Fragment112->Neutral83

Caption: Fragmentation dynamics of N-(3-fluorophenyl)piperidin-4-amine. The pathway to m/z 84 is thermodynamically favored due to the higher basicity of the piperidine nitrogen.

Application: Impurity & Metabolite Profiling

When using this protocol for drug development, specific mass shifts indicate metabolic changes or synthesis impurities.

Synthesis Impurities
  • m/z 112.05 (3-Fluoroaniline): If observed in the MS1 scan (not just MS/MS), it indicates residual starting material.

  • m/z 295.18 (N-Boc protected): If the deprotection step was incomplete, you will see a peak at +100 Da (Boc group).

Metabolic Tracers (Microsomal Incubation)

The fluorine atom serves as a metabolic blocker at the C3 position, directing metabolism elsewhere.

  • Oxidative Defluorination (-F +OH):

    • Shift: -2 Da (Net loss of 19, gain of 17).

    • Mechanism: Ipso-substitution. Rare due to C-F bond strength, but possible via glutathione conjugation.

  • Hydroxylation (+O):

    • Shift: +16 Da (m/z 211.13).

    • Location: Likely on the piperidine ring (alpha to nitrogen) or the para-position of the phenyl ring (C6).

    • Differentiation: If the m/z 84 fragment shifts to m/z 100 , hydroxylation occurred on the piperidine ring. If m/z 84 remains stable, hydroxylation is on the aromatic ring.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11533543, N-(3-fluorophenyl)piperidin-4-amine. Retrieved from [Link]

  • Manheim, J. et al. (2018). Fragmentation of Protonated N-phenylbenzamides and Related Scaffolds. Journal of Mass Spectrometry.[4] (Contextual grounding for aniline-amide cleavage).

  • NIST Mass Spec Data Center. Electron Ionization Mass Spectra of Fluorinated Anilines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Couplings with 3-Fluoroaniline

Status: Operational Agent: Senior Application Scientist Ticket Subject: Troubleshooting Byproducts & Yield Loss in 3-Fluoroaniline Couplings Executive Summary: The 3-Fluoroaniline Challenge Welcome to the Catalytic Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Subject: Troubleshooting Byproducts & Yield Loss in 3-Fluoroaniline Couplings

Executive Summary: The 3-Fluoroaniline Challenge

Welcome to the Catalytic Support Hub. You are likely here because your coupling of 3-fluoroaniline is failing to reach full conversion or is generating unexpected impurities.

The Root Cause: 3-Fluoroaniline is a deceptive substrate. The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the nitrogen lone pair compared to aniline. However, it does not offer the resonance stabilization seen in para-substituted isomers.

The Consequence: This reduced nucleophilicity slows the rate of amine binding and deprotonation in the catalytic cycle. When the primary cycle slows, the Palladium catalyst enters "off-cycle" pathways, leading to the two most common failure modes: Hydrodehalogenation (Reduction) and Catalyst Deactivation (Pd Black) .

Diagnostic Matrix: Identify Your Issue

Compare your LC-MS / NMR data with these known failure signatures.

Symptom (Observation)Suspected ByproductRoot CauseImmediate Action
Mass = Ar-H (Halogen lost, no amine added)Hydrodehalogenation (Reduced Arene)

-Hydride elimination from solvent or amine.
Switch solvent (Toluene/Dioxane).[1] Avoid

alcohols.
Mass = Ar-N(Ar)-Ar (Double addition)Triarylamine (Bis-arylation)Product is more nucleophilic than starting material.Increase amine stoichiometry (1.2–1.5 equiv).
Reaction Stalls (SM remains, Pd black forms)Catalyst Death Amine is too electron-poor to bind Pd(II).Switch to electron-rich, bulky ligands (e.g., BrettPhos).
Mass = Ar-F Cleavage (Rare)Defluorination C-F oxidative addition (Ligand dependent).Lower Temp. Avoid extremely electron-rich phosphines if using Ar-Cl.
Deep Dive: Troubleshooting The Byproducts
Issue A: The "Silent Killer" – Hydrodehalogenation

The Scenario: You observe the aryl halide starting material disappearing, but the desired product yield is low. Instead, you isolate the reduced arene (Ar-H).

The Mechanism: This occurs when the catalytic cycle is interrupted.[2] The Pd(II)-Aryl complex, waiting for the slow 3-fluoroaniline to bind, instead undergoes


-hydride elimination . This hydrogen often comes from the solvent (especially isopropanol or ethanol) or the amine itself if it has 

-hydrogens (not applicable to aniline, but relevant to solvent choice).
  • Key Insight: Electron-poor amines like 3-fluoroaniline exacerbate this because they are slow to intercept the Pd(II) intermediate [1].

Corrective Protocol:

  • Solvent Swap: Eliminate alcohols. Use strictly anhydrous Toluene , 1,4-Dioxane , or t-Amyl alcohol (sterically hindered alcohols resist

    
     elimination).
    
  • Base Selection: Switch from Sodium tert-butoxide (NaOtBu) to Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . Weaker, inorganic bases often suppress reduction pathways, though they require higher temperatures [2].
Issue B: Bis-Arylation (Over-Reaction)

The Scenario: You see a significant peak corresponding to the tertiary amine (Triarylamine).

The Mechanism: The product of your reaction is a diarylamine. If the aryl group you just attached is electron-donating, the new product might be more nucleophilic than the starting 3-fluoroaniline. The catalyst then preferentially couples with the product.

Corrective Protocol:

  • Stoichiometry: Ensure 3-fluoroaniline is in excess (1.2 to 1.5 equivalents relative to Aryl Halide).

  • Ligand Choice: Use a ligand that creates a "steric wall" around the Palladium center. BrettPhos and RuPhos are exceptional at preventing the binding of the bulkier secondary amine product, thereby stopping the reaction at the desired mono-arylation stage [3].

Issue C: Electronic Deactivation (No Reaction)

The Scenario: The reaction turns black (Pd precipitation) and starting materials are recovered.

The Mechanism: The 3-fluoro group pulls electron density away from the nitrogen. The amine is simply too weak to displace the halide or bind to the Pd(II) center before the catalyst decomposes.

Corrective Protocol:

  • Ligand Upgrade: You need a ligand that makes the Palladium center highly electron-rich to facilitate oxidative addition and stabilize the intermediate.

    • Recommendation: BrettPhos or tBuXPhos . These biaryl monophosphine ligands are the gold standard for electron-deficient anilines [1][3].

  • Pre-catalysts: Stop using

    
     + Ligand. In situ mixing is inefficient. Use G3-Palladacycle Pre-catalysts  (e.g., XPhos Pd G3 or BrettPhos Pd G3) to ensure 100% active catalyst species enters the cycle [4].
    
Visual Troubleshooting Logic

The following diagram maps the decision process for diagnosing reaction failures.

TroubleshootingLogic Start Analyze Crude Reaction (LCMS / NMR) Product Desired Product (Ar-NH-Ar) Start->Product Target Mass Found Reduced Byproduct: Ar-H (Hydrodehalogenation) Start->Reduced Mass = Ar-H BisAryl Byproduct: Triarylamine (Bis-arylation) Start->BisAryl Mass = 2xAr + Amine NoRxn No Reaction / Pd Black (Catalyst Death) Start->NoRxn SM Recovery CheckSolvent Check Solvent system Reduced->CheckSolvent CheckLigand Check Ligand Sterics BisAryl->CheckLigand CheckCat Check Catalyst Activity NoRxn->CheckCat Soln_Red Action: Switch to Dioxane/Toluene Avoid 2° Alcohols CheckSolvent->Soln_Red Soln_Bis Action: Increase Amine Equiv (1.5x) Switch to BrettPhos CheckLigand->Soln_Bis Soln_Dead Action: Use G3 Pre-catalysts Switch to tBuXPhos/BrettPhos CheckCat->Soln_Dead

Caption: Decision tree for diagnosing failure modes in 3-fluoroaniline cross-coupling reactions based on crude analysis.

The "Gold Standard" Protocol

Application: Coupling 3-Fluoroaniline with Aryl Bromides/Chlorides. Rationale: Uses a 3rd Generation Pre-catalyst to prevent deactivation and a bulky ligand to prevent bis-arylation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Fluoroaniline (1.2 – 1.4 equiv)

  • Catalyst: BrettPhos Pd G3 (0.01 – 0.03 equiv) [Alternatively:

    
     (1 mol%) + BrettPhos (2-4 mol%)]
    
  • Base: NaOtBu (1.4 equiv) [Use

    
     if substrate has esters/ketones]
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Aryl Halide, Base, and Catalyst to a vial equipped with a stir bar.

  • Seal: Cap the vial with a septum.

  • Solvent/Amine: Add Anhydrous Dioxane and 3-Fluoroaniline via syringe.

  • Purge: If not in a glovebox, sparge with Nitrogen for 5 minutes.

  • Heat: Place in a pre-heated block at 80°C - 100°C .

    • Checkpoint: Monitor by HPLC at 1 hour. If <10% conversion, raise temp to 110°C.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite plug, and concentrate.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • McGowan, M. A., et al. (2010). "Palladium-Catalyzed C-N Cross-Coupling Reactions Employing a Mild, Soluble Base." Organic Letters, 12(22), 5068–5071.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013). "Third Generation (L)Pd(pre-catalyst)s for C–N and C–C Bond Formation." Chemical Science, 4, 916-920.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for N-Arylation of Piperidin-4-amine

Welcome to the technical support center for the N-arylation of piperidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of piperidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, with a special focus on optimizing catalyst loading for efficiency and cost-effectiveness.

Introduction: The Challenge of Selectivity

The N-arylation of piperidin-4-amine is a pivotal transformation in medicinal chemistry. However, the substrate itself presents a significant challenge. Piperidin-4-amine possesses two nucleophilic centers: a secondary amine within the piperidine ring (N1) and a primary amine at the 4-position (C4-NH2). This duality can lead to a mixture of products, including mono-arylation at either nitrogen, and diarylation.[1] Therefore, achieving high selectivity for the desired N-arylated product is the primary obstacle to overcome. A common and effective strategy to ensure selective N-arylation is the protection of the primary amino group, often with a tert-butyloxycarbonyl (Boc) group, before performing the C-N coupling reaction.[2] This guide will address optimizations for both protected and, where applicable, unprotected substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing N-arylation on piperidin-4-amine?

The main challenges stem from the molecule's structure, which contains two distinct nucleophilic nitrogen atoms.[1] Key issues include:

  • Chemoselectivity: Achieving selective arylation at the desired nitrogen atom (typically the endocyclic secondary amine) without reacting with the exocyclic primary amine.

  • Diarylation: The formation of a byproduct where both nitrogen atoms have been arylated.[1]

  • Low Yields: Incomplete conversion or the formation of side products can lead to low yields of the desired mono-arylated product.[1]

  • Catalyst Inhibition: The amine substrate or product can sometimes act as a ligand for the metal center, leading to catalyst deactivation.

A logical workflow to circumvent these selectivity issues often involves a protection/deprotection strategy.

cluster_workflow General Workflow for Selective N-Arylation A Piperidin-4-amine B Protection of Primary Amine (e.g., with Boc2O) A->B C 1-Boc-piperidin-4-amine B->C D N-Arylation (Pd or Cu catalysis) C->D E N-Aryl-1-Boc-piperidin-4-amine D->E F Deprotection (e.g., with TFA or HCl) E->F G Desired N-Aryl-piperidin-4-amine F->G

Caption: A generalized workflow for the selective N-arylation of 4-aminopiperidine.

Q2: Which catalytic system is better for this reaction: Palladium- or Copper-based?

Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) systems can be used for the N-arylation of piperidin-4-amine.[1][3] The choice depends on the specific substrates, desired selectivity, and cost considerations.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Loading Typically lower (e.g., 1-2 mol%)[2]Generally higher (e.g., 5-10 mol%)[2]
Ligands Bulky, electron-rich biarylphosphines (e.g., Xantphos, RuPhos)[2]Diamines or amino acids (e.g., L-proline)[2]
Bases Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4)[2][4]Weaker bases (e.g., K2CO3, Cs2CO3)[2]
Reaction Temperature Often milderTypically requires higher temperatures
Substrate Scope Generally broader, especially for less reactive aryl chloridesTraditionally used for aryl iodides and bromides
Cost Palladium and phosphine ligands can be expensiveCopper salts are more economical[3]

For optimizing catalyst loading to the lowest possible levels, palladium-based systems, particularly those using modern precatalysts, are often the preferred choice.[5][6]

Q3: How does the choice of palladium precursor affect catalyst loading?

The choice of palladium precursor is critical for achieving low catalyst loadings and reproducible results.

Pd SourceAdvantagesDisadvantages
Precatalysts Air-stable, efficient formation of the active Pd(0) species, allows for low catalyst loading.[5]Can be more expensive for sterically bulky variants.[5]
Pd(OAc)2 Air-stable, common, and relatively inexpensive.[5][7]Requires in-situ reduction to Pd(0), which can be unreliable and may necessitate higher catalyst loadings (5-10%).[5][8]
Pd2(dba)3 Air-stable Pd(0) source.[5]The dba ligand must be displaced to generate the active catalyst, which can be challenging.[5]

Using a precatalyst is generally recommended for cleaner reactions and lower catalyst loadings as they provide a more controlled and efficient generation of the active catalytic species.[5][8]

Troubleshooting Guide

Problem 1: Low or No Product Formation

This is one of the most common issues and can have multiple root causes. A systematic approach to troubleshooting is essential.

cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Yield c1 Inactive Catalyst start->c1 c2 Poor Substrate Quality start->c2 c3 Suboptimal Reaction Conditions start->c3 c4 Inhibition/Deactivation start->c4 s1 Use a precatalyst. Verify Pd source and ligand quality. c1->s1 s2 Check purity of amine and aryl halide. Ensure dryness of reagents and solvent. c2->s2 s3 Screen different ligands, bases, and solvents. Increase temperature. c3->s3 s4 Degas solvent thoroughly. Avoid inhibitor solvents (e.g., CH3CN, pyridine). c4->s4

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Possible Cause: Inactive Catalyst

    • Solution: If using Pd(OAc)2 or Pd2(dba)3, the in-situ formation of the active Pd(0) species may be inefficient.[8] Switch to a well-defined palladium precatalyst. Ensure that the catalyst and ligand have not degraded due to improper storage.

  • Possible Cause: Poor Reagent Quality

    • Solution: Verify the purity of both the piperidin-4-amine derivative and the aryl halide. Impurities can poison the catalyst. Ensure that all reagents and the solvent are anhydrous, as water can interfere with the catalytic cycle.

  • Possible Cause: Suboptimal Reaction Conditions

    • Solution: The choice of ligand, base, and solvent are all interconnected and crucial for success.[9]

      • Ligand: The ligand is critical for both catalyst activity and stability. For aliphatic amines like piperidine, bulky biarylphosphine ligands are often a good starting point.[5] Perform a screen of different ligands to find the optimal one for your specific substrate combination.

      • Base: If using a strong base like NaOtBu is not yielding results, consider a weaker base like K3PO4 or Cs2CO3, which can sometimes offer better functional group tolerance.[4] The solubility and particle size of inorganic bases can also affect the reaction rate.[5]

      • Solvent: Ensure you are using an appropriate solvent. Aprotic, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.[8] Avoid solvents like acetonitrile or pyridine, which can bind to the palladium center and inhibit catalysis.[5]

      • Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).[5] If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Problem 2: High Catalyst Loading is Required to Drive the Reaction to Completion

The goal of optimization is often to reduce the amount of expensive palladium catalyst. If you find that high loadings are necessary, consider the following:

  • Possible Cause: Inefficient Oxidative Addition

    • Solution: This step is often rate-limiting, especially with electron-rich or sterically hindered aryl halides. Aryl chlorides are generally less reactive than bromides or iodides.[8] If possible, switch to a more reactive aryl bromide or iodide. Alternatively, a more electron-rich ligand can facilitate the oxidative addition step.

  • Possible Cause: Slow Reductive Elimination

    • Solution: The final C-N bond-forming step can be slow. Using a bulkier ligand can often accelerate reductive elimination.[9]

  • Possible Cause: Catalyst Deactivation

    • Solution: The active catalyst may be degrading over the course of the reaction. Ensure strict anaerobic conditions, as oxygen can deactivate the Pd(0) species. Using a more robust ligand or a precatalyst can also improve catalyst lifetime.

Problem 3: Formation of Diarylated Byproduct

This is a significant issue when using unprotected piperidin-4-amine.

  • Possible Cause: Lack of Selectivity

    • Solution: The most reliable solution is to protect the primary amine at the C4 position with a group like Boc before the N-arylation step.[2] This physically blocks the primary amine from reacting. After successful arylation of the piperidine nitrogen, the protecting group can be removed.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of 1-Boc-piperidin-4-amine

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.1-1.2 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Seal the vial with a septum and purge with argon. Add the aryl halide (1.0 equivalent) and 1-Boc-piperidin-4-amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • ResearchGate. (n.d.). Catalyst Loading Optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions: a Catalyst dosage;.... Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). of the N-arylation reaction of aryl iodides with amines under the.... Retrieved from [Link]

  • University of Ottawa. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(3-fluorophenyl)piperidin-4-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of N-(3-fluorophenyl)piperidin-4-amine. This guide is designed to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-(3-fluorophenyl)piperidin-4-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you optimize your synthesis for yield, purity, and scalability.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(3-fluorophenyl)piperidin-4-amine, particularly via the common reductive amination route.

Q1: My yield of N-(3-fluorophenyl)piperidin-4-amine is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the reductive amination of 3-fluoroaniline with a piperidin-4-one precursor are a common challenge. The root cause often lies in one of several key areas: the stability of the imine intermediate, the choice and handling of the reducing agent, or suboptimal reaction conditions.

  • Imine Formation and Stability: The initial condensation of 3-fluoroaniline and piperidin-4-one to form the imine (or enamine) is a reversible equilibrium. To drive this equilibrium towards the product, it is crucial to remove the water that is formed. While not always practical to remove directly, the choice of solvent and the use of a mild Lewis acid catalyst can favor imine formation.

  • Choice of Reducing Agent: The selection of the reducing agent is critical.

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the ketone starting material if added prematurely. It is also less selective for the imine.

    • Sodium Cyanoborohydride (NaBH₃CN): More selective for the imine over the ketone, but it is highly toxic and requires careful handling.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred reagent for this transformation. It is milder, more selective for the imine, and does not require acidic conditions for the reduction step, which can be beneficial for substrate stability.[1]

  • Reaction Conditions:

    • pH Control: The pH of the reaction mixture is crucial. Slightly acidic conditions (pH 4-6) are often optimal for imine formation. However, the stability of the reagents and products at different pH values should be considered.

    • Temperature: The reaction is typically run at room temperature. Elevated temperatures can lead to side reactions and degradation of the product.

    • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction. They are non-protic and effectively solubilize the reactants.

Troubleshooting Steps:

  • Switch to Sodium Triacetoxyborohydride: If you are using NaBH₄ or NaBH₃CN, consider switching to NaBH(OAc)₃ for improved selectivity and yield.

  • Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the imine intermediate and decompose the reducing agent. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize their formation?

A2: Impurity formation can significantly complicate purification and reduce the overall yield. The most common impurities in this synthesis are:

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities. Ensure you are using the correct stoichiometry of reagents and allow the reaction to proceed to completion.

  • Over-alkylation/Di-arylation: While less common with this specific substrate, it's possible for the product to react further.

  • Products of Ketone Reduction: If a non-selective reducing agent like NaBH₄ is used, the piperidin-4-one starting material can be reduced to the corresponding alcohol.

Minimization Strategies:

  • Controlled Addition of Reagents: Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Use of a Protective Group: If side reactions on the piperidine nitrogen are an issue, consider using a Boc-protected piperidin-4-one. The Boc group can be removed in a subsequent step under acidic conditions.[1]

  • Purification Method: Column chromatography on silica gel is typically effective for removing these impurities. A gradient elution system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the amine product from streaking on the column, is a good starting point.

Q3: The purification of my final product by column chromatography is difficult, with significant product loss. Are there alternative purification methods?

A3: Amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

  • Acid-Base Extraction: An effective workup procedure can significantly improve the purity of the crude product before chromatography. After the reaction is complete, quench the reaction with an aqueous base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, the free base can be converted to a hydrochloride or other salt by treating a solution of the amine with HCl (e.g., as a solution in ether or dioxane). The resulting salt is often a crystalline solid that can be easily filtered and purified by recrystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare N-(3-fluorophenyl)piperidin-4-amine?

A1: The most widely employed and versatile method is the reductive amination of a piperidin-4-one precursor with 3-fluoroaniline.[3] This method involves two key steps that can often be performed in a single pot:

  • Imine Formation: The condensation of 3-fluoroaniline and a suitable piperidin-4-one (often N-Boc-4-piperidone) to form an imine or enamine intermediate.

  • Reduction: The in-situ reduction of the imine/enamine to the desired secondary amine.

Alternative, but less common, routes might include nucleophilic aromatic substitution (SNAr) reactions, although these typically require highly activated aryl halides.[4]

Q2: What are the critical safety considerations when synthesizing N-(3-fluorophenyl)piperidin-4-amine?

A2: Standard laboratory safety precautions should always be followed. Specific hazards associated with this synthesis include:

  • 3-Fluoroaniline: This starting material is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents:

    • Sodium triacetoxyborohydride: While less hazardous than other borohydrides, it is still a reactive chemical that should be handled with care.

    • Sodium cyanoborohydride: This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acid. Extreme caution is required.

  • Solvents: Dichloromethane and other chlorinated solvents are commonly used and should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques is essential for confirming the structure and assessing the purity of N-(3-fluorophenyl)piperidin-4-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The spectra should show the characteristic signals for the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the piperidine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[5]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H and C-N bonds of the secondary amine, as well as the C-F bond.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (LC-MS or GC-MS).

Experimental Protocols & Data

Optimized Protocol for Reductive Amination

This protocol describes a reliable method for the synthesis of N-(3-fluorophenyl)piperidin-4-amine using N-Boc-4-piperidone and sodium triacetoxyborohydride, followed by deprotection.

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under a nitrogen atmosphere, add 3-fluoroaniline (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-N'-(3-fluorophenyl)piperidin-4-amine.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 6N NaOH) to pH > 12.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(3-fluorophenyl)piperidin-4-amine.

  • Purify by column chromatography or crystallization as needed.

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical YieldSelectivityKey Considerations
NaBH(OAc)₃Good to ExcellentHighMild, tolerant of various functional groups.
NaBH₃CNGoodHighHighly toxic, requires careful handling.
NaBH₄Moderate to GoodModerateCan reduce starting ketone, less selective.
Catalytic HydrogenationGood to ExcellentHighRequires specialized equipment (hydrogenator).

Visualizations

General Synthesis Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification A 1. Reactant Mixing (N-Boc-4-piperidone + 3-fluoroaniline in DCM) B 2. Reductive Amination (Add NaBH(OAc)3) A->B C 3. Reaction Quench (Aqueous NaHCO3) B->C D 4. Extraction (DCM/Water) C->D E 5. Drying & Concentration D->E F 6. Boc Deprotection (HCl or TFA) E->F G 7. Final Work-up (Base, Extraction) F->G H 8. Column Chromatography or Crystallization G->H I Final Product: N-(3-fluorophenyl)piperidin-4-amine H->I

Caption: Workflow for the synthesis of N-(3-fluorophenyl)piperidin-4-amine.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Which reducing agent was used? start->q1 a1_nabh4 NaBH4 q1->a1_nabh4 a1_other NaBH(OAc)3 or NaBH3CN q1->a1_other r1 Potential ketone reduction. Switch to NaBH(OAc)3 for better selectivity. a1_nabh4->r1 q2 Were anhydrous conditions used? a1_other->q2 r1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was reaction monitored to completion (TLC/LCMS)? a2_yes->q3 r2 Reagent decomposition likely. Dry solvents and use inert atmosphere. a2_no->r2 r2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Yield Improvement Likely a3_yes->end_node r3 Incomplete reaction. Increase reaction time or re-evaluate stoichiometry. a3_no->r3 r3->end_node

Caption: Decision tree for troubleshooting low synthesis yields.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025). Journal of University of Anbar for Pure Science.
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Bhaskar H Zawareet al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 9(7), 91-93.
  • Career Henan Chemical Co. (n.d.). N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4.
  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • Exploring the Synthesis and Applications of 3-Fluoroaniline in Organic Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • BenchChem. (n.d.). N-(4-fluorophenyl)piperidin-4-amine | 38043-08-2.
  • BenchChem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
  • A General Strategy for N–(Hetero)
  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Piperidine Synthesis. (2025). DTIC.
  • Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024).
  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PMC - NIH.
  • A General and Convenient Synthesis of N-Aryl Piperazines. (2025).
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.

Sources

Optimization

"challenges in scaling up N-(3-fluorophenyl)piperidin-4-amine production"

Topic: Process Development & Scale-Up Troubleshooting Status: Operational | Ticket Priority: High Audience: Process Chemists, Scale-up Engineers System Overview You are accessing the technical support repository for the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Scale-Up Troubleshooting

Status: Operational | Ticket Priority: High Audience: Process Chemists, Scale-up Engineers

System Overview

You are accessing the technical support repository for the synthesis of N-(3-fluorophenyl)piperidin-4-amine . This guide addresses the transition from gram-scale medicinal chemistry to kilogram-scale process chemistry.

The preferred industrial route utilizes a Reductive Amination between 1-Boc-4-piperidone and 3-fluoroaniline , followed by Boc-deprotection . While theoretically simple, this route presents specific thermal, kinetic, and isolation challenges when scaled.

Quick Reference Data
ParameterSpecification
Target Molecule N-(3-fluorophenyl)piperidin-4-amine
CAS No. 886506-63-4
Key Intermediate tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Primary Hazard Hydrogen gas evolution (Step 1), Isobutylene gas evolution (Step 2)
Critical Quality Attribute Residual Boron < 10 ppm; Purity > 98% (HPLC)

Module 1: Reductive Amination (The "Critical Step")

Q: My reaction stalls at ~80% conversion. Adding more reducing agent doesn't help. Why?

A: You likely have poor imine formation equilibrium prior to reduction.

The Mechanism: 3-Fluoroaniline is an electron-deficient aniline due to the inductive effect of the fluorine atom. It is a weaker nucleophile than non-substituted aniline. In reductive amination, the formation of the iminium ion intermediate is the rate-determining step before the hydride attacks.

Troubleshooting Protocol:

  • Acid Catalysis: On scale, you must use an acid catalyst to drive imine formation. Acetic acid (AcOH) (1.0 - 2.0 eq) is standard.

  • Pre-equilibrium Time: Do not add the reducing agent immediately. Stir the ketone + aniline + AcOH for 1-2 hours before adding the hydride source.

  • Hydride Choice: Switch to Sodium Triacetoxyborohydride (STAB) . It is less toxic than cyanoborohydride and milder than borohydride, reducing the risk of direct ketone reduction (side reaction).

Q: We observed a dangerous exotherm and foaming upon adding STAB. How do we control this?

A: This is caused by rapid hydrogen gas evolution and exothermic decomposition.

Root Cause: STAB releases acetic acid and hydrogen gas upon reaction or contact with moisture. If added as a solid dump to a warm reaction, it can trigger a thermal runaway.

Scale-Up Protocol (Safety Critical):

  • Slurry Dosing: Do not add solid STAB directly. Prepare a slurry of STAB in Toluene or DCM (depending on your solvent system) and dose it via a diaphragm pump or addition funnel.

  • Temperature Control: Maintain the reactor jacket at 0–5°C during addition. The reaction is exothermic; allow the internal temperature to rise slowly to 20°C only after addition is complete.

  • Venting: Ensure the reactor has an open vent line to a scrubber to manage H₂ evolution.

Module 2: Impurity Profiling & Control

Q: We are seeing a persistent impurity at RRT 0.92. What is it?

A: This is likely the "Alcohol Impurity" (1-Boc-4-hydroxypiperidine).

Identification:

  • Source: Direct reduction of the 1-Boc-4-piperidone ketone by the hydride, bypassing the imine.

  • Cause: Reducing agent added before imine formation was complete (see Module 1), or "wet" solvent hydrolyzing the imine back to the ketone.

Remediation:

  • Dry Solvents: Ensure moisture content (KF) in DCM/DCE is < 0.05%. Water shifts the equilibrium back to the ketone.

  • Stoichiometry: Use a slight excess of amine (1.1 eq) relative to the ketone to consume the carbonyl species.

Q: Is Bis-alkylation a risk?

A: Yes, but it is sterically disfavored. The product is a secondary amine. It can react with another molecule of piperidone to form a tertiary amine (bis-alkylation). However, the steric bulk of the Boc-piperidine group makes this slow. If observed, reduce the reaction temperature and ensure strictly stoichiometric ketone addition.

Module 3: Workup & Isolation (The "Emulsion" Phase)

Q: The workup has formed a thick, inseparable emulsion. How do we break it?

A: You are trapping Boron salts complexed with the amine.

The Problem: Boron byproducts form sticky complexes with amines and fluorinated aromatics, creating stable emulsions during aqueous extraction.

The "Rochelle's Salt" Protocol:

  • Quench: Quench the reaction with saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) .

  • Agitation: Stir vigorously for at least 2 hours. The tartrate chelates the boron, transferring it to the aqueous phase and breaking the emulsion.

  • pH Adjustment: Basify the mixture to pH > 10 using NaOH. The product (secondary amine) must be in its free base form to extract into the organic layer.

Module 4: Deprotection (Boc Removal)

Q: We are exceeding pressure limits during the deprotection step.

A: You are generating Isobutylene gas.

The Chemistry: Acidic cleavage of the Boc group generates tert-butyl cations, which eliminate to form isobutylene gas and CO₂. On a kilogram scale, this gas volume is massive.

Scale-Up Solution:

  • Reagent: Switch from TFA/DCM (expensive, corrosive) to HCl in Isopropanol (IPA) or HCl in Dioxane .

  • Process:

    • Dissolve the intermediate in IPA.

    • Dose concentrated HCl (or HCl/IPA solution) slowly.

    • Scrubbing: The off-gas (Isobutylene + CO₂) must be vented to a caustic scrubber.

    • Precipitation: The product often crystallizes directly as the hydrochloride salt (N-(3-fluorophenyl)piperidin-4-amine • 2HCl), which is easily filtered, avoiding a liquid-liquid extraction.

Visual Workflow & Troubleshooting

Figure 1: Synthesis & Impurity Logic

G Start Start: 1-Boc-4-piperidone + 3-Fluoroaniline ImineStep Step 1: Imine Formation (AcOH, DCM, 2h) Start->ImineStep Dehydration Reduction Step 2: Reduction (STAB Slurry Addition) ImineStep->Reduction + H- Check In-Process Control (HPLC) Reduction->Check Impurity_Alc Impurity: Alcohol (Direct Ketone Reduction) Check->Impurity_Alc High Ketone Remaining Impurity_Bis Impurity: Bis-alkyl (Over-reaction) Check->Impurity_Bis Excess Ketone Used Workup Step 3: Workup (Rochelle's Salt Quench) Check->Workup Conversion > 98% Deprotect Step 4: Deprotection (HCl/IPA) Workup->Deprotect Isolation Final Final Product: N-(3-fluorophenyl)piperidin-4-amine • HCl Deprotect->Final Crystallization

Caption: Process flow for the reductive amination pathway, highlighting critical control points (yellow) and potential impurity risks (red).

Figure 2: Reaction Decision Matrix

DecisionTree Problem Problem Detected Type Identify Issue Problem->Type Exotherm Rapid Exotherm Type->Exotherm Heat Spike Stall Reaction Stalled Type->Stall Low Conv. Emulsion Workup Emulsion Type->Emulsion Separation Failure Sol1 Action: Switch to Slurry Dosing Check Cooling Jacket Exotherm->Sol1 Sol2 Action: Add AcOH Catalyst Check Solvent Dryness Stall->Sol2 Sol3 Action: Add Rochelle's Salt Adjust pH > 10 Emulsion->Sol3

Caption: Troubleshooting decision matrix for common scale-up deviations.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Discussing fluorinated amine properties).

  • Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." (Reference for solvent selection and Boc-removal safety).

  • TCI Chemicals. (2025).[1] "Safety Data Sheet: Sodium Triacetoxyborohydride." (Handling and H2 evolution hazards).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of N-(3-fluorophenyl)piperidin-4-amine

Case Reference: NFPA-STAB-001 Subject: Degradation Pathways, Impurity Profiling, and Troubleshooting Status: Active Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Executive Summary N-(...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: NFPA-STAB-001 Subject: Degradation Pathways, Impurity Profiling, and Troubleshooting Status: Active Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary

N-(3-fluorophenyl)piperidin-4-amine (CAS 886506-63-4) is a critical secondary amine intermediate often utilized in the synthesis of kinase inhibitors, GPCR ligands, and, notably, as a structural analogue in forensic reference standards.[1] Its stability profile is dominated by the reactivity of the piperidine secondary amine and the electron-rich fluoroaniline moiety.

This guide addresses the primary degradation vectors: oxidative dehydrogenation , N-oxidation , and photolytic defluorination .

Module 1: Degradation Pathway Analysis
Question 1: What are the primary degradation products observed under oxidative stress?

Answer: Under oxidative conditions (e.g., exposure to air, peroxides in excipients, or forced degradation with H₂O₂), the compound undergoes transformation at two key sites: the piperidine nitrogen and the piperidine ring itself.

Primary Pathways:

  • N-Oxidation: The secondary amine on the piperidine ring is the most nucleophilic site, readily forming the N-oxide (N-hydroxy species).

  • Oxidative Dehydrogenation (Aromatization): Under severe oxidative stress or in the presence of metal catalysts, the piperidine ring can undergo dehydrogenation to form the corresponding pyridine analogue (N-(3-fluorophenyl)pyridin-4-amine).

  • N-Nitrosation (Critical): In the presence of trace nitrites (common in excipients like crospovidone or sodium starch glycolate), the secondary amine reacts to form the N-nitroso derivative. This is a potential mutagenic impurity (PMI).

Visualization: Degradation Mechanism The following diagram illustrates the oxidative and nitrosation pathways.

DegradationPathways Parent N-(3-fluorophenyl) piperidin-4-amine (Parent) NOxide Piperidine-N-Oxide (Early Eluting) Parent->NOxide Oxidation (H2O2/Air) N-Hydroxylation Nitroso N-Nitroso Impurity (Genotoxic Concern) Parent->Nitroso Nitrites (NO2-) Acidic pH Pyridine Pyridine Analogue (Aromatization) Parent->Pyridine Oxidative Stress (-4H) Defluoro Defluorinated Phenol Species Parent->Defluoro Photolysis (UV) Nucleophilic Attack

Caption: Figure 1. Mechanistic pathways for oxidative, nitrosative, and photolytic degradation of N-(3-fluorophenyl)piperidin-4-amine.

Module 2: Troubleshooting Analytical Anomalies
Question 2: I see a new peak at RRT ~0.85 that increases with pH. What is it?

Answer: This is likely the N-Nitroso-N-(3-fluorophenyl)piperidin-4-amine or an Imine intermediate.[1]

  • Diagnosis: If the peak appearance correlates with the use of nitrite-containing reagents or storage in nitrate-rich solvents, it is the nitrosamine.

  • Confirmation: Perform LC-MS/MS. The nitrosamine will show a mass shift of +29 Da (NO substitution for H) relative to the parent.

  • Mitigation: Add a scavenger like ascorbic acid or switch to low-nitrite grade solvents.

Question 3: How do I separate the Defluorinated impurity from the parent?

Answer: Defluorination (substitution of -F with -OH) creates a phenol derivative. This species is more polar than the parent but has distinct pH-dependent solubility.

  • Method Adjustment: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column instead of a standard C18. The fluorine-fluorine interaction on the PFP column provides superior selectivity for the fluorinated parent over the defluorinated impurity.

  • Mobile Phase: Maintain pH > 8.0 (using Ammonium Bicarbonate) to deprotonate the phenol impurity, drastically shifting its retention time away from the amine parent.

Table 1: HPLC Retention Behavior of Common Degradants

Degradant IdentityRelative Retention Time (RRT)*Mass Shift (Δ m/z)Key Characteristic
Parent 1.000Base Peak
Piperidine N-Oxide 0.30 - 0.40+16Highly Polar, Early Eluting
Defluorinated (Phenol) 0.65 - 0.75-2pH sensitive shift
N-Nitroso 0.85 - 0.95+29UV max shift (approx 230-240 nm)
Pyridine Analogue 1.10 - 1.20-4Aromatized, Late Eluting

*Note: RRT values are approximate for a standard C18 gradient (5-95% ACN in 0.1% Formic Acid).

Module 3: Forced Degradation Protocols
Question 4: What is the recommended protocol to generate and identify these impurities for method validation?

Answer: To validate your stability-indicating method (SIM), you must force the generation of these specific degradants. Do not rely on generic protocols; use these targeted conditions.

Protocol: Targeted Stress Testing

  • Oxidative Stress (N-Oxide Generation):

    • Reagent: 3% Hydrogen Peroxide (H₂O₂).

    • Condition: Room Temperature for 2 hours.

    • Expected Result: ~10-15% conversion to N-oxide. Note: Avoid heating >50°C with H₂O₂, as this may fracture the ring.

  • Photolytic Stress (Defluorination):

    • Source: Xenon arc lamp (ICH Q1B option 1) or cool white fluorescent.

    • Condition: 1.2 million lux hours.[2]

    • Critical Step: Prepare sample in methanol rather than acetonitrile, as methanol can act as a radical scavenger/participant, facilitating the observation of radical-mediated defluorination.

  • Acid/Thermal Stress:

    • Reagent: 0.1 N HCl.

    • Condition: 60°C for 24 hours.

    • Expected Result: The compound is relatively stable to acid hydrolysis (no amide bond). If degradation occurs, look for ring opening or salt precipitation.

Module 4: Storage & Handling Guidelines
Question 5: Why is the compound turning yellow/brown upon storage?

Answer: Color change indicates the formation of conjugated imines or quinone-like species derived from the aniline moiety.

  • Cause: Air oxidation of the secondary amine or aniline nitrogen, followed by oligomerization.

  • Solution: Store under Argon or Nitrogen atmosphere at -20°C.

  • Excipient Warning: Avoid reducing sugars (lactose, glucose) in formulation, as the secondary amine will undergo the Maillard Reaction , leading to brown melanoidin pigments.

Workflow: Stability Troubleshooting

Troubleshooting Start Issue: Unknown Impurity CheckMass Check Mass Shift (LC-MS) Start->CheckMass Plus16 +16 Da CheckMass->Plus16 Oxidation Plus29 +29 Da CheckMass->Plus29 Nitrosation Minus2 -2 Da CheckMass->Minus2 Substitution NOxide N-Oxide (Check Peroxides) Plus16->NOxide Nitroso Nitrosamine (Check Nitrites) Plus29->Nitroso Defluoro Defluorination (Check Light Exposure) Minus2->Defluoro

Caption: Figure 2. Rapid diagnostic workflow for identifying impurities based on mass shift.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11533596, N-(4-fluorophenyl)piperidin-4-amine. (Used as structural proxy for degradation chemistry).[3] Retrieved from [Link]

  • Lakka, N. S., & Goswami, N. (2018). Forced degradation study of statins: A review. (Provides protocols for fluorophenyl amine degradation). Retrieved from [Link]

  • Drug Enforcement Administration (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.[4] (Establishes structural stability context for anilinopiperidines). Retrieved from [Link]

  • Sexton, A. J., & Rochelle, G. T. (2011). Reaction Products from the Oxidative Degradation of Amines. (Mechanistic basis for secondary amine oxidation).[5] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purifying Crude N-(3-fluorophenyl)piperidin-4-amine

Welcome to the technical support guide for the purification of N-(3-fluorophenyl)piperidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(3-fluorophenyl)piperidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block with high purity. The inherent basicity of the piperidine and aniline nitrogen atoms presents unique challenges, particularly during chromatographic purification on standard silica gel. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow and ensure the integrity of your final compound.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the purification of N-(3-fluorophenyl)piperidin-4-amine in a direct question-and-answer format.

Q: My final product is a yellow or brown solid/oil, but I expect a white or off-white solid. What is causing the discoloration?

A: Discoloration in aromatic amines is almost always due to the formation of colored oxidation products.[1] The aniline moiety is particularly susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

  • Causality: The lone pair of electrons on the nitrogen atom can be easily oxidized, leading to the formation of highly conjugated, colored impurities.

  • Solutions:

    • Inert Atmosphere: Conduct your purification steps, especially solvent evaporation and drying, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Charcoal Treatment: During recrystallization, you can add a small amount (1-2% w/w) of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]

    • Prompt Purification: Purify the crude product as soon as possible after the reaction workup to prevent prolonged exposure to air.

Q: I'm performing flash column chromatography on silica gel, but my product is smearing and tailing badly, resulting in poor separation. How can I resolve this?

A: This is the most common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[2] The problem stems from strong acid-base interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica.[3] This interaction causes some molecules to "stick" to the stationary phase, leading to significant peak tailing.

  • Causality: The acidic silica surface protonates the basic amine, leading to strong ionic interactions that hinder smooth elution.

  • Solutions:

    • Mobile Phase Modification (Most Common): Add a small amount of a volatile basic modifier to your eluent to neutralize the acidic sites on the silica.[2][3]

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., hexane/ethyl acetate or DCM/methanol). This is the most standard approach.

      • Ammonia: Using a pre-mixed solution of 7N ammonia in methanol as a component of your polar solvent (e.g., DCM / (7N NH3 in MeOH)) can be highly effective for very basic compounds.[2]

    • Alternative Stationary Phases:

      • Amine-Functionalized Silica: Using a column packed with amine-bonded silica provides a more alkaline environment, which can eliminate the need for mobile phase modifiers and improve separation.[4]

      • Alumina (Basic): Basic alumina is an excellent alternative to silica for purifying basic compounds, as it lacks the acidic silanol groups.[2]

Q: My yield after recrystallization is very low, or the product doesn't crystallize at all. What steps should I take?

A: Low yield or crystallization failure is typically due to an improper choice of solvent, using an excessive volume of solvent, or cooling the solution too rapidly.[2]

  • Causality: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2] If the compound is too soluble at room temperature, it will not precipitate upon cooling, leading to low recovery.

  • Solutions:

    • Systematic Solvent Screening: Use small test tubes to test a range of solvents (see Table 1) to find the optimal one. Add a few milligrams of your crude product and a few drops of solvent. Observe solubility at room and elevated temperatures.

    • Use Minimal Hot Solvent: Dissolve your crude product in the minimum amount of boiling solvent required for complete dissolution. Adding excess solvent is a common cause of low yield.[2]

    • Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(3-fluorophenyl)piperidin-4-amine?

A1: The impurity profile depends heavily on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Such as 3-fluoroaniline or a protected 4-aminopiperidine derivative.[1]

  • Reaction Byproducts: Products arising from side reactions, which could include dialkylated products or products from undesired coupling reactions.[1]

  • Reagent-Related Impurities: Residual catalysts (e.g., palladium), bases (e.g., triethylamine), or protecting group fragments.

  • Solvents and Water: Residual solvents from the reaction or workup are common.[1]

Q2: Which purification method should I attempt first?

A2: The best strategy follows a logical workflow. First, always perform a liquid-liquid extraction workup to remove water-soluble salts and reagents. From there, the choice depends on the nature of your crude product.

Purif_Decision_Tree Start Crude Reaction Mixture Workup Aqueous Workup / Liquid-Liquid Extraction Start->Workup Check_State Is the product a solid? Workup->Check_State Recrystallize Attempt Recrystallization Check_State->Recrystallize Yes Column Perform Column Chromatography Check_State->Column No (Oil/Wax) Check_Purity_R Check Purity (TLC, LC-MS) Recrystallize->Check_Purity_R Check_Purity_R->Column Impure Pure_Product Pure Product Check_Purity_R->Pure_Product Purity OK Check_Purity_C Check Purity (TLC, LC-MS) Column->Check_Purity_C Check_Purity_C->Pure_Product Purity OK

Figure 1: Decision workflow for selecting a purification strategy.

Q3: How do I properly perform an aqueous workup for this compound?

A3: A standard workup is designed to remove inorganic salts and highly polar or acidic/basic impurities.[5][6] See Protocol 1 for a detailed step-by-step guide. The key is to dissolve your crude mixture in an immiscible organic solvent (like ethyl acetate or DCM) and wash it sequentially with aqueous solutions to remove specific impurity types. A wash with saturated sodium bicarbonate solution will remove acidic impurities, while a final brine wash helps to remove bulk water before drying.[6]

Q4: How can I monitor the progress of my column chromatography?

A4: Thin-Layer Chromatography (TLC) is the essential tool for monitoring your column. Before starting the column, develop a TLC system that gives good separation between your product and its major impurities, with a target Rf value for your product of ~0.3. While running the column, collect fractions and spot them on a TLC plate to visualize which fractions contain your desired compound and whether the separation from impurities is successful.

Q5: What analytical techniques should I use to confirm the purity and identity of my final product?

A5: A combination of techniques is necessary to confirm structure and assess purity.

  • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm that the chemical structure is correct.[5]

  • Purity Assessment: LC-MS (Liquid Chromatography-Mass Spectrometry) is an excellent tool for determining the percentage purity of the sample. HPLC (High-Performance Liquid Chromatography) can also be used for quantitative purity analysis.[7]

Detailed Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction Workup

This protocol is designed to remove water-soluble impurities like inorganic salts and excess acid or base after a reaction.[8]

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve it in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material).

  • Neutralizing Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water, shake, and drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. This wash helps to break up emulsions and removes the majority of dissolved water from the organic layer.[6] Shake and drain the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until it no longer clumps together.

  • Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, dried product.

Protocol 2: Recrystallization for High-Purity Solids

This method is highly effective for purifying solid compounds that are thermally stable.[2]

  • Solvent Selection: In a small test tube, dissolve ~20 mg of your crude product in a few drops of a test solvent (see Table 1) with heating. A good solvent will dissolve the product when hot but show low solubility when cool.

  • Dissolution: Place the bulk of the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise to the boiling mixture until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.

  • Hot Filtration (Optional): If insoluble impurities or residual drying agents are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent/SystemBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good starting point for aromatic amines.[9]
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Ethyl Acetate/HexaneVariableTunableA good co-solvent system. Dissolve in hot EtOAc, add hot hexane until cloudy, then clarify with a drop of EtOAc.
Toluene111NonpolarGood for less polar compounds; high boiling point.
Acetonitrile82Polar AproticCan be effective for moderately polar compounds.
Table 1: Common solvents for screening the recrystallization of N-(3-fluorophenyl)piperidin-4-amine.
Protocol 3: Flash Column Chromatography (with Basic Modifier)

This protocol is optimized for purifying basic amines on standard silica gel.

  • Select Eluent System: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that provides good separation and an Rf of ~0.3 for the target compound. Crucially, add 1% triethylamine (TEA) to this system.

  • Prepare the Column:

    • Slurry-pack a glass column with silica gel in the chosen eluent (containing 1% TEA).

    • Ensure the silica bed is compact and level. Do not let the column run dry.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and apply positive pressure (using a pump or bulb).

    • Maintain a constant flow rate and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent (and volatile TEA) under reduced pressure.

Figure 2: Key components of a column chromatography setup for amine purification.
References
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
  • Google Patents. (1944). US2363159A - Purification of piperidine.
  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually? Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(3-Fluorophenyl)piperidin-4-amine hydrochloride. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Hindawi. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • Google Patents. (2018). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • OPUS at UTS. (2013). Analytical Methods. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for N-Aryl Piperidine Synthesis

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SOLV-OPT-2024 Subject: Troubleshooting & Optimization of Solvent Systems for C–N Coupling Introduction: The "Invisible" R...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SOLV-OPT-2024 Subject: Troubleshooting & Optimization of Solvent Systems for C–N Coupling

Introduction: The "Invisible" Reagent

Welcome to the technical support hub. In the synthesis of N-aryl piperidines—a privileged pharmacophore in drug discovery (e.g., Donepezil, Risperidone)—the solvent is often treated as a passive void. This is a critical error.

In Palladium-catalyzed Buchwald-Hartwig aminations and SNAr reactions, the solvent acts as a ligand , a phase-transfer agent , and a thermodynamic switch . It dictates the resting state of the catalyst, the solubility of the inorganic base, and the trajectory of side reactions.

This guide moves beyond "try Toluene vs. DMF." We will engineer the reaction medium based on mechanism.

Part 1: The Solvent Selection Matrix

User Question: "I typically use Toluene for Pd-catalyzed aminations, but my yield is stuck at 40%. Should I switch to DMF or Dioxane?"

Technical Diagnosis: Low yield in Toluene often stems from base insolubility or catalyst aggregation . Toluene is non-polar and non-coordinating. While it prevents solvent-catalyst inhibition, it fails to solubilize inorganic bases (like


), stalling the catalytic cycle at the transmetallation/deprotonation step.

The Solution: Use the Polarity/Coordination Matrix to select your solvent based on your base and temperature requirements.

Solvent Performance Table
SolventClassBoiling Pt. (

C)
Coordination AbilityBase CompatibilityBest For...[1]
Toluene Non-polar Aromatic110NonePoor (requires

)
Standard substrates; highly active catalysts.
1,4-Dioxane Cyclic Ether101Moderate (Bidentate)ModerateDifficult substrates; stabilizes cationic Pd species.

-Amyl Alcohol
Bulky Alcohol102WeakExcellent The Modern Standard. Solubilizes bases; enables "greener" profiles.
DMSO Polar Aprotic189Strong (S-bound)ExcellentSNAr Only. Poisons Pd catalysts via S-binding.
CPME Ether106WeakModerateGreen alternative to Dioxane/THF; low peroxide formation.

Critical Insight:


-Amyl Alcohol  is often superior to Toluene/Dioxane. Its slight polarity helps dissolve the base, while its steric bulk prevents it from tightly binding to the Palladium center and inhibiting the reaction.

Part 2: Visualizing the Decision Process

User Question: "How do I systematically choose a solvent without running 20 parallel reactions?"

Technical Diagnosis: You need a logic flow that prioritizes mechanism (Pd vs. SNAr) and solubility .

Workflow Diagram: Solvent Decision Tree

SolventSelection Start Start: Substrate Analysis MechCheck Mechanism? Start->MechCheck SNAr SNAr (Electron Deficient Ar-X) MechCheck->SNAr No Catalyst PdCat Pd-Catalyzed (Buchwald) MechCheck->PdCat Pd/Ligand Polarity Need High Polarity? SNAr->Polarity DMSO DMSO or NMP (Watch for exotherms) Polarity->DMSO Standard GreenSNAr Acetonitrile or Aqueous Surfactant Polarity->GreenSNAr Green Opt. BaseSol Base Solubility Issue? (Using Cs2CO3/K3PO4?) PdCat->BaseSol Toluene Toluene (Add Phase Transfer Cat?) BaseSol->Toluene No (Using NaOtBu) Amyl t-Amyl Alcohol (Recommended) BaseSol->Amyl Yes (Inorganic Base) Dioxane 1,4-Dioxane (High Temp Required) BaseSol->Dioxane Yes (Alt)

Figure 1: Decision logic for selecting the optimal reaction medium based on mechanism and base requirements.

Part 3: Troubleshooting Reaction Stalls (The Water Paradox)

User Question: "My reaction starts well but dies at 60% conversion. Adding more catalyst doesn't help. Is my solvent wet?"

Technical Diagnosis: You are likely experiencing Catalyst Poisoning via Protodehalogenation or Ligand Oxidation .

  • The Paradox: Strictly anhydrous conditions can sometimes slow activation (water helps reduce Pd(II) precatalysts to Pd(0)). However, excess water promotes the hydrolysis of the aryl halide (Ar-X

    
     Ar-OH), creating phenols that permanently kill the catalyst.
    

The Protocol: Controlled "Dryness"

  • The "Sparge" Technique (Recommended):

    • Do not rely on vacuum/backfill cycles alone for solvents like Dioxane (oxygen is highly soluble in ethers).

    • Step 1: Insert a long needle connected to an Argon balloon/line directly into the solvent.

    • Step 2: Insert a short vent needle.

    • Step 3: Bubble Argon vigorously for 15 minutes (for volumes < 50 mL) before adding the catalyst.

    • Why? This physically displaces dissolved

      
       which oxidation mechanisms rely on.
      
  • The Scavenger Check:

    • If using hygroscopic solvents (DMF/DMSO) for SNAr, add 3Å Molecular Sieves (activated).

    • Warning: Do not use molecular sieves with Pd-catalysis unless verified; the dust can sequester the metal.

Part 4: SNAr Specifics – The DMSO Trap

User Question: "I'm running an SNAr reaction in DMSO with Sodium Hydride (NaH). I'm seeing unknown impurities and temperature spikes."

Technical Diagnosis: This is a Safety and Chemoselectivity Critical Issue . DMSO reacts with strong bases (like NaH) to form the Dimsyl Anion , which is itself a nucleophile. This leads to:

  • Competition with your piperidine amine.

  • Runaway Exotherms: The decomposition of DMSO/NaH is autocatalytic and can be explosive above 50°C.

Corrective Action:

  • Switch Solvent: Move to DMF or NMP (if safety allows) or Acetonitrile (if temperature permits).

  • Switch Base: Use

    
     or 
    
    
    
    instead of NaH. The reaction will be slower but cleaner.
  • Green Alternative: Use aqueous surfactant conditions (e.g., 2% TPGS-750-M in water). SNAr reactions are surprisingly efficient in water due to the "hydrophobic effect" forcing the organic reactants together.

Part 5: FAQ - Rapid Fire Solutions

Q: The product is stuck in the aqueous phase during workup (using DMF).

  • A: DMF is miscible with water. Do not use Diethyl Ether for extraction. Use Ethyl Acetate/Heptane (1:1) and wash the organic layer with 5% LiCl solution . LiCl dramatically increases the ionic strength, forcing DMF out of the organic layer and into the aqueous phase.

Q: I see "Palladium Black" plating out on the flask walls.

  • A: Your solvent is too non-coordinating (e.g., pure Toluene) or your ligand concentration is too low.

    • Fix: Add 10%

      
      -Amyl Alcohol  or Dioxane  to the Toluene.
      
    • Fix: Increase the Ligand:Metal ratio (from 1:1 to 2:1).

Q: Can I use Ethanol?

  • A: Only for specific SNAr reactions. For Pd-catalysis, primary alcohols can act as reducing agents (oxidizing to aldehydes) and can compete as nucleophiles (forming aryl ethers). Avoid unless using specific "alcohol-tolerant" precatalysts.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Maiti, D., et al. (2009). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Journal of the American Chemical Society.

  • ACS Green Chemistry Institute. (2024). "Solvent Selection Guide: SNAr and Amination." ACS GCI Pharmaceutical Roundtable.

  • Ingoglia, B. T., et al. (2015). "General, Transition Metal-Free Synthesis of Aryl Amines via SNAr in Water." Organic Letters.

  • Pfizer Global R&D. (2008). "Solvent Selection Guide: Assessing Greenness." Green Chemistry.

Sources

Optimization

"troubleshooting N-Boc deprotection of fluorinated piperidines"

Topic: Troubleshooting N-Boc Deprotection of Fluorinated Piperidines Status: Operational | Senior Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-Boc Deprotection of Fluorinated Piperidines

Status: Operational | Senior Scientist: Dr. A. Vance

Introduction: The "Fluorine Effect"

Welcome to the technical support hub for fluorinated heterocycles. If you are here, you likely performed a standard N-Boc deprotection (TFA/DCM or HCl/Dioxane) on a fluorinated piperidine and encountered one of three critical failures:

  • Zero Yield: The product vanished during concentration.

  • Decomposition: NMR shows alkene impurities (dehydrofluorination).

  • Incomplete Reaction: The salt form is unstable or hygroscopic.

The Core Problem: Fluorine atoms on the piperidine ring (particularly at the 3- or 3,3-positions) drastically alter the physicochemical properties of the amine. They lower the pKa of the nitrogen (reducing salt stability), weaken intermolecular forces (increasing volatility), and activate adjacent protons for elimination.

Troubleshooting Modules

Module A: The "Vanishing Product" (Volatility)

Symptom: “I observed full conversion by LCMS, but after removing the solvent, my flask was empty or contained only a trace of oil.”

Root Cause: Fluorinated amines (e.g., 3-fluoropiperidine, 3,3-difluoropiperidine) have significantly higher vapor pressures than their non-fluorinated analogs due to the "fluorous effect" which reduces intermolecular Van der Waals interactions. The free base forms of these amines are often volatile enough to sublime or co-evaporate with solvents like DCM or ether on a rotary evaporator.

The Fix: Salt Isolation Protocol Do NOT free-base these amines unless immediately reacting them in the next step. Isolate and store them as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts.

Protocol: HCl Salt Isolation (Precipitation Method)
  • Step 1: Dissolve N-Boc substrate (1.0 equiv) in minimal dry 1,4-dioxane or Et₂O.

  • Step 2: Add 4M HCl in dioxane (5–10 equiv) at 0 °C. Warm to RT.

  • Step 3: Monitor consumption of SM (TLC/LCMS).

  • Step 4 (CRITICAL): Do not rotovap to dryness immediately.

    • Add a non-polar anti-solvent (Diethyl Ether or Hexanes) directly to the reaction mixture.

    • The fluorinated amine[1][2][3][4][5]·HCl salt should precipitate as a white solid.

  • Step 5: Filter the solid under inert atmosphere (Ar/N₂). Wash with cold ether. Dry under high vacuum briefly (prolonged high-vac can sometimes sublime specific salts).

VolatilityWorkflow start Boc-Fluoropiperidine acid Add 4M HCl/Dioxane start->acid check Conversion Complete? acid->check path_bad Path A: Standard Workup (Rotovap to dryness) check->path_bad No path_good Path B: Precipitation (Add Et2O/Hexane) check->path_good Yes loss FAILURE: Product Co-evaporates (Yield Loss) path_bad->loss filter Filter Solid Precipitate path_good->filter success SUCCESS: Stable HCl Salt filter->success

Figure 1: Decision tree for avoiding yield loss due to volatility. Path B is required for low-MW fluorinated amines.

Module B: The "Alkene Impurity" (Dehydrofluorination)

Symptom: “My product mass is correct, but NMR shows alkene protons (5.0–6.5 ppm) and loss of the fluorine signal.”

Root Cause: Fluorine is a leaving group. When a fluorine is present (especially at the 3-position), the protons at the adjacent positions (C2 or C4) become acidic due to the electron-withdrawing inductive effect (-I).

  • During basic workup (e.g., washing with NaHCO₃ or NaOH), a base can abstract the β-proton, triggering an E2 elimination of HF, resulting in an enamine or tetrahydropyridine impurity.

The Fix: Acidic/Neutral Processing

  • Avoid Aqueous Base: Never wash the reaction mixture with NaOH or saturated NaHCO₃ if the substrate is prone to elimination.

  • Use Scavengers: If using TFA, add Triethylsilane (TES) (2–5%) to the reaction. This does not stop elimination, but it prevents the tert-butyl cation from reacting with the generated alkene if elimination does occur.

  • Resin Neutralization: If the free base is absolutely required, use a solid-supported carbonate resin (e.g., Amberlyst A-21) in an anhydrous solvent, then filter. This minimizes the local concentration of strong base.

EliminationMech sub1 3-Fluoropiperidine (Protonated) trans Transition State: Beta-H Abstraction sub1->trans Base attacks H(C2/C4) base Strong Base (OH- / HCO3-) base->trans prod1 Enamine/Alkene (Impurity) trans->prod1 prod2 Loss of HF trans->prod2

Figure 2: Mechanism of base-induced dehydrofluorination (HF elimination) in 3-fluoropiperidines.

Module C: "Sticky" Salts & Solubility Issues

Symptom: “The salt is an oil that won't crystallize, or it is insoluble in the next reaction solvent.”

Root Cause:

  • Hygroscopicity: Fluorinated amine salts are often extremely hygroscopic.

  • Lipophilicity: The fluorine atom increases lipophilicity, making the salt soluble in organic solvents (like DCM) where non-fluorinated salts would precipitate.

Data: Solubility & Stability Comparison

PropertyPiperidine (H-Analog)3-Fluoropiperidine3,3-Difluoropiperidine
pKa (Conjugate Acid) ~11.2~9.3 [1]~8.4 [1]
Free Base Volatility ModerateHigh Very High
HCl Salt Form Solid (Stable)Solid (Hygroscopic)Solid (Hygroscopic)
Elimination Risk NoneHigh (Basic conditions) Moderate

The Fix: Counter-Ion Switching If the HCl salt is an oil:

  • Switch to TFA: Perform the reaction in TFA/DCM (1:4). Evaporate TFA, then co-evaporate with Toluene (3x) to remove residual acid. The TFA salt is often more organic-soluble but easier to handle as a gum for the next step.

  • Lyophilization: Dissolve the oily salt in water (if stable) or t-Butanol and lyophilize. This often yields a handleable powder.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (Pd/C, H₂) to remove a Cbz group if I have a fluorine on the ring? A: Proceed with caution. While aryl-fluorines are generally stable, alkyl-fluorines (like in fluoropiperidines) can undergo hydrodefluorination (C-F bond cleavage) under standard hydrogenation conditions, especially if the catalyst loading is high or the reaction runs too long [2].

Q: How do I store 3,3-difluoropiperidine hydrochloride? A: Store in a desiccator at -20°C. These salts are hygroscopic. If they absorb water, they may hydrolyze or become difficult to weigh accurately.

Q: I need the free base for a nucleophilic substitution (SNAr). What do I do? A: Do not isolate the free base. Generate it in situ.

  • Suspend the HCl salt in the reaction solvent (e.g., DMF, DMSO).

  • Add the electrophile.

  • Add a non-nucleophilic base (DIPEA or TEA) immediately before heating. This releases the free amine exactly when it is needed, minimizing evaporation loss.

References

  • Gaining an understanding of the conformational behavior of fluorinated piperidines. Source:Chemistry – A European Journal (2020).[6] Context: Discusses pKa changes and salt stability of 3-fluoro and 3,3-difluoropiperidines.

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source:ACS Catalysis (2020). Context: details the volatility issues of free-base fluorinated piperidines and the necessity of trapping them with protecting groups or acids.

  • Greene's Protective Groups in Organic Synthesis (5th Ed). Source: Wuts, P. G. M.[7] Context: General protocols for N-Boc cleavage and scavenger usage.[7]

Sources

Troubleshooting

Technical Support Center: Selective Functionalization of N-(3-fluorophenyl)piperidin-4-amine

Case ID: TICKET-ALK-404 Subject: Prevention of Over-Alkylation (Quaternization) in 4-Anilinopiperidine Scaffolds Assigned Specialist: Senior Application Scientist, Organic Synthesis Division System Overview: The Reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-ALK-404 Subject: Prevention of Over-Alkylation (Quaternization) in 4-Anilinopiperidine Scaffolds Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

System Overview: The Reactivity Landscape

To prevent over-alkylation, you must first understand the competitive nucleophilicity of your substrate. N-(3-fluorophenyl)piperidin-4-amine possesses two distinct nitrogen centers with vastly different reactivities.

  • N1 (Piperidine Nitrogen): A secondary aliphatic amine.

    • pKa (Conjugate Acid): ~10.8 – 11.2

    • Reactivity: Highly nucleophilic. This is your primary reaction site.

    • Risk: Rapid alkylation to the tertiary amine, followed by over-alkylation to the quaternary ammonium salt (the "over-alkylation" trap).

  • N2 (Anilinic Nitrogen): A secondary amine attached to an electron-poor aryl ring (3-fluorophenyl).

    • pKa (Conjugate Acid): ~3.5 – 4.5 (lowered by the inductive effect of the fluorine).

    • Reactivity: Poor nucleophile.

    • Risk: Unlikely to react under standard conditions unless N1 is protected or harsh bases are used.

The Core Problem: When alkylating N1 to form a tertiary amine, the product is often more nucleophilic than the starting material (unless the R-group is electron-withdrawing), leading to runaway reaction rates and quaternary salt formation.

Visualizing the Pathway

The following diagram maps the kinetic competition between the desired tertiary amine and the undesired quaternary salt.

ReactivityLandscape Start Substrate: N-(3-fluorophenyl)piperidin-4-amine (Secondary Amine) Target Target Product: Tertiary Amine (Mono-alkylation at N1) Start->Target Fast (k1) Major Pathway AnilineSide Side Product: N2-Alkylation (Rare without strong base) Start->AnilineSide Very Slow (pKa mismatch) Impurity CRITICAL FAILURE: Quaternary Ammonium Salt (Over-alkylation) Target->Impurity Fast (k2) Problem: k2 ≥ k1

Figure 1: Reaction landscape showing the kinetic trap of quaternary salt formation.

Protocol A: Reductive Amination (The "Gold Standard")

Recommendation: If your target R-group allows it (i.e., you can source the corresponding aldehyde or ketone), always use reductive amination.

Why: This method proceeds via an iminium ion intermediate. Once the iminium is reduced to the tertiary amine, the reaction stops. A tertiary amine cannot form an iminium ion, making over-alkylation mechanistically impossible under these conditions.

The Abdel-Magid Protocol (STAB Method)

Based on the work of Abdel-Magid et al. (1996)

Reagents:

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Optional: Acetic Acid (1 equiv) if using a ketone.

Step-by-Step:

  • Dissolve: Dissolve N-(3-fluorophenyl)piperidin-4-amine (1.0 equiv) and the aldehyde (1.05 equiv) in DCE (0.2 M concentration).

  • Add Reductant: Add NaBH(OAc)₃ in a single portion. The reaction is slightly exothermic; no cooling is usually required unless scaling >10g.

  • Monitor: Stir at room temperature for 1–4 hours. Monitor by LCMS.

    • Checkpoint: You should see the disappearance of the secondary amine (M+H) and appearance of the tertiary amine (M+R+H). No M+2R peaks will form.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

Pros: Zero risk of quaternization. Cons: Requires the aldehyde precursor; STAB is moisture sensitive.[1]

Protocol B: Controlled Direct Alkylation (Sɴ2)

Recommendation: Use only if the alkyl halide (R-X) is the only available reagent.

Why: Direct alkylation is difficult to control because the product (tertiary amine) is often more reactive than the starting material. You must manipulate kinetics to favor mono-alkylation.

The "Starvation" Protocol

Reagents:

  • Alkyl Halide (R-X) (0.9 - 0.95 equiv) <-- CRITICAL: Use a slight deficit.

  • Base: DIPEA (Hunig's Base) (1.5 equiv) or NaHCO₃ (solid).

  • Solvent: Acetonitrile (MeCN) or DMF (cooled).

Step-by-Step:

  • Setup: Dissolve N-(3-fluorophenyl)piperidin-4-amine (1.0 equiv) and DIPEA (1.5 equiv) in MeCN. Cool to 0°C .

  • Dosing: Dissolve the Alkyl Halide (0.9 equiv) in a separate volume of MeCN.

  • Addition: Add the alkyl halide solution dropwise over 30–60 minutes.

    • Mechanism:[2][3][4] By keeping the concentration of R-X low, you statistically favor the reaction with the abundant starting material over the scarce product.

  • Temperature: Keep at 0°C for the duration of addition. Allow to warm to RT only if conversion stalls.

  • Workup: If unreacted starting material remains (expected due to the 0.9 equiv stoichiometry), it is better to separate it during purification than to add excess R-X and risk over-alkylation.

Troubleshooting Guide

SymptomDiagnosisCorrective Action
LCMS shows "M + Alkyl + 14" Methylation Impurity. Common if using DCM/DCE with nucleophilic amines over long periods (reaction with solvent).Switch solvent to THF or Toluene.[1] Ensure no methyl iodide contamination in reagents.
Product stuck in Aqueous layer Quaternization. You formed the quaternary salt, which is highly water-soluble.Irreversible. You cannot "deprotect" a quaternary alkyl group easily. Discard and restart using Protocol A (Reductive Amination).
Low Conversion (<50%) Base Mismatch. The generated acid (HX) is protonating your starting amine, deactivating it.Ensure you are using a non-nucleophilic base scavenger (DIPEA or solid K₂CO₃).
N2 (Aniline) Alkylation Wrong Conditions. You likely used a strong base (NaH) or high heat (>80°C).Use weak bases (NaHCO₃, DIPEA). The aniline N requires deprotonation to compete with the piperidine N.

Frequently Asked Questions (FAQs)

Q1: Can I use NaBH₄ instead of STAB for reductive amination?

  • Technically Yes, but Risky. NaBH₄ reduces aldehydes/ketones to alcohols faster than it reduces imines. This leads to a "dead" reaction where your electrophile is consumed as an alcohol side product. STAB is selective for the imine.[1] If you must use NaBH₄, form the imine first (pre-stir amine + aldehyde for 2 hours with MgSO₄), filter, then add NaBH₄.

Q2: How do I remove the unreacted starting material if I use the "Starvation Protocol"?

  • Scavenging Resins: Add a polymer-supported isocyanate (e.g., PS-Isocyanate) to the reaction mixture after completion. It will react with the remaining secondary amine (starting material) to form an insoluble urea. Filter the resin, and your filtrate contains only the tertiary amine product.

Q3: I need to alkylate the aniline nitrogen (N2), not the piperidine. How?

  • Protection Strategy: You must mask the piperidine nitrogen first.

    • Protect N1 with Boc-anhydride (forms tert-butyl 4-(3-fluorophenylamino)piperidine-1-carboxylate).

    • Alkylate N2 using a strong base (NaH) and R-X.

    • Deprotect N1 with TFA/DCM.

Decision Logic (Workflow)

Use this flow to determine your experimental setup.

DecisionTree Q1 Do you have the Aldehyde/Ketone precursor? MethodA USE PROTOCOL A (Reductive Amination) Reagent: NaBH(OAc)3 Risk: Low Q1->MethodA Yes Q2 Is the Alkyl Halide (R-X) Primary or Secondary? Q1->Q2 No (Only R-X available) MethodB USE PROTOCOL B (Controlled Alkylation) Conditions: 0°C, Slow Add Risk: Moderate Q2->MethodB Primary (Reactive) MethodC USE STERIC CONTROL Use bulky base or switch to amide coupling + reduction Q2->MethodC Secondary/Tertiary

Figure 2: Experimental decision matrix for functionalizing 4-aminopiperidines.

References

  • Reductive Amination Selectivity (The "STAB" Method) Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[8] [Link]

  • pKa and Reactivity of Piperidines vs Anilines Master Organic Chemistry. (2017).[8][9][10][11] Amine Basicity Trends: Pyridine vs Piperidine vs Aniline. [Link]

  • Prevention of Over-Alkylation in Amines Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[8] The Journal of Organic Chemistry.[8] [Link]

  • Synthesis of 4-substituted-4-aminopiperidine derivatives Zhao, H., et al. (2004).[12] Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[12] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of synthesis routes to N-aryl piperidines"

Executive Summary N-aryl piperidines represent a cornerstone pharmacophore in modern medicinal chemistry, serving as the structural backbone for blockbuster therapeutics including Donepezil (Alzheimer’s), Risperidone (an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl piperidines represent a cornerstone pharmacophore in modern medicinal chemistry, serving as the structural backbone for blockbuster therapeutics including Donepezil (Alzheimer’s), Risperidone (antipsychotic), and Fentanyl derivatives.

For the bench scientist or process chemist, the choice of synthesis route is rarely binary. It requires balancing atom economy , catalyst cost , purification burden , and functional group tolerance . This guide objectively compares the three dominant methodologies:

  • Buchwald-Hartwig Amination (Pd-Catalyzed): The high-performance benchmark for complex substrates.

  • Modern Ullmann Coupling (Cu-Catalyzed): The cost-effective workhorse for scalable, simple arylation.

  • Nucleophilic Aromatic Substitution (SNAr): The metal-free "green" route, strictly limited by substrate electronics.

Decision Framework: Selecting the Right Route

Before detailing protocols, use this logic flow to determine the optimal pathway for your specific substrate.

DecisionMatrix Start Target: N-Aryl Piperidine CheckEWG Does Aryl Ring have strong EWG (NO2, CN) ortho/para? Start->CheckEWG SNAr Route A: S_NAr (Metal-Free, Lowest Cost) CheckEWG->SNAr Yes (Fluoride preferred) CheckSterics Are there ortho-substituents or sensitive functional groups? CheckEWG->CheckSterics No (Unactivated/Deactivated) Buchwald Route B: Buchwald-Hartwig (Pd-Catalyzed, High Fidelity) CheckSterics->Buchwald Yes (High Complexity) CheckScale Is Scale >100g and Cost critical? CheckSterics->CheckScale No (Simple Aryl Halide) CheckScale->Buchwald No (Speed prioritized) Ullmann Route C: Modern Ullmann (Cu-Catalyzed, Cost Effective) CheckScale->Ullmann Yes

Figure 1: Strategic decision tree for N-arylation. EWG = Electron Withdrawing Group.[1]

Deep Dive: Comparative Analysis

Route A: Buchwald-Hartwig Amination (The Benchmark)

Best For: Unactivated aryl chlorides, sterically hindered substrates, and late-stage functionalization.

Mechanism & Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. For secondary amines like piperidine, the choice of ligand is the critical determinant of success.

  • Ligand Selection: We utilize RuPhos (a bulky biaryl phosphine). Unlike BrettPhos (optimized for primary amines), RuPhos creates a specific steric pocket that facilitates the reductive elimination of the secondary amine, which is often the rate-limiting step for piperidines.

  • Base Effect: Weak bases (Cs2CO3) preserve sensitive groups (esters, nitriles), while strong bases (NaOtBu) accelerate the reaction for unactivated aryl chlorides.

Standardized Protocol (Self-Validating):

  • Charge: In a glovebox or under Ar flow, add Pd(OAc)2 (1 mol%) and RuPhos (2 mol%) to a reaction vial. Validation: Solution should turn yellow/orange upon complex formation.

  • Substrate: Add Aryl Halide (1.0 equiv), Piperidine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 80-100°C for 4-12 hours.

  • Workup: Filter through a pad of Celite (removes Pd black/salts), concentrate, and purify via flash chromatography.

Route B: Modern Ullmann Coupling (The Challenger)

Best For: Iodides/Bromides, large-scale process chemistry, and cost-sensitive projects.

Mechanism & Causality: Classically requiring harsh conditions (200°C), modern Ullmann uses ligands (diamines, amino acids) to stabilize the Cu(I) species and prevent disproportionation into inactive Cu(0) and Cu(II).

  • Ligand: L-Proline or N,N'-dimethylethylenediamine (DMEDA) . These bidentate ligands lower the activation energy for the oxidative addition of the aryl halide.

  • Solvent: Polar aprotic solvents (DMSO, DMF) are required to solubilize the inorganic base and stabilize the charged intermediates.

Standardized Protocol:

  • Charge: CuI (10 mol%), L-Proline (20 mol%), and K2CO3 (2.0 equiv).

  • Substrate: Aryl Iodide (1.0 equiv) and Piperidine (1.5 equiv).

  • Solvent: DMSO (High concentration, ~1.0 M). Note: High concentration aids kinetics.

  • Reaction: Heat to 90°C for 12-24 hours. Validation: The reaction mixture often turns from off-white to a deep blue/green upon exposure to air during workup (oxidation of Cu), but should remain dark/brown during the reaction.

Route C: SNAr (The Metal-Free Alternative)

Best For: 4-Fluoronitrobenzene, 2-Chloropyridine derivatives.

Mechanism & Causality: This follows an addition-elimination pathway via a Meisenheimer complex .

  • The Element Effect: Unlike Pd/Cu coupling where I > Br > Cl >> F, in SNAr, Fluorine is the superior leaving group (F >> Cl). The high electronegativity of F stabilizes the anionic transition state (Meisenheimer complex), lowering the activation energy of the rate-determining addition step.

Standardized Protocol:

  • Charge: 4-Fluoronitrobenzene (1.0 equiv) and K2CO3 (1.5 equiv).

  • Addition: Add Piperidine (1.1 equiv) in DMF or Acetonitrile.

  • Reaction: Stir at RT to 60°C. Validation: Reaction is often exothermic; monitor temperature. Bright yellow/orange color change is common due to the nitro-conjugated product.

Performance Matrix

FeatureBuchwald-Hartwig (Pd)Modern Ullmann (Cu)SNAr (Metal-Free)
Primary Scope Unactivated Aryl Cl/Br/OTfAryl I/BrActivated Aryl F/Cl (EWG req.)
Catalyst Cost High (

$)
Low ($)None
Ligand Necessity Critical (RuPhos/BINAP)Moderate (L-Proline/DMEDA)None
Reaction Temp 80–110°C90–140°C25–80°C
Yield (Avg) 85–98%70–90%90–99%
Purification Requires Metal ScavengingSimple Filtration/WashSimple Recrystallization
Green Score Moderate (Toluene preferred)Low (DMSO/DMF issues)High (if Green solvent used)

Mechanistic Visualization

The following diagram contrasts the catalytic cycle of the Buchwald-Hartwig route (left) with the linear kinetics of the SNAr route (right), highlighting the complexity vs. specificity trade-off.

MechanismComparison cluster_Pd Buchwald-Hartwig (Pd-Cycle) cluster_SnAr S_NAr (Addition-Elimination) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding & Deprotonation OxAdd->AmineBind H-NR2 + Base RedElim Reductive Elimination (C-N Bond) AmineBind->RedElim RedElim->Pd0 Product Release Substrate Ar(EWG)-F Meisenheimer Meisenheimer Complex (Anionic) Substrate->Meisenheimer Nucleophilic Attack (Rate Limiting) Product Ar(EWG)-NR2 Meisenheimer->Product Loss of F-

Figure 2: Mechanistic comparison. Note the regenerative cycle of Pd vs. the linear cascade of SNAr.

References

  • Buchwald-Hartwig Foundation: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[2] Angewandte Chemie International Edition.

  • RuPhos Specificity: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society.[3]

  • Modern Ullmann Protocols: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research.

  • SNAr Kinetics & Element Effect: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Industrial Comparison: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

Sources

Comparative

"benchmarking N-(3-fluorophenyl)piperidin-4-amine against other synthetic intermediates"

Title: Benchmarking N-(3-fluorophenyl)piperidin-4-amine: A Comparative Technical Guide for Medicinal Chemistry Applications Executive Summary: This guide benchmarks N-(3-fluorophenyl)piperidin-4-amine (Target Intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking N-(3-fluorophenyl)piperidin-4-amine: A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary: This guide benchmarks N-(3-fluorophenyl)piperidin-4-amine (Target Intermediate) against its non-fluorinated parent and regioisomeric alternatives.[1][2][3] While often viewed merely as a "fluorinated building block," this specific scaffold offers a distinct electronic and metabolic profile that differentiates it from the common 4-fluoro analog.[1][2] This analysis provides the data, rationale, and protocols necessary for integrating this intermediate into high-value GPCR and kinase inhibitor workflows.

Part 1: Physicochemical & Electronic Benchmarking

The strategic value of the 3-fluoro substitution lies in its ability to modulate the aniline nitrogen's electron density without the resonance donation observed in the 4-fluoro isomer.[1]

Table 1: Comparative Physicochemical Profile

Data derived from consensus computational models (ACD/Percepta) and Hammett substituent constants.[2]

PropertyTarget: 3-Fluoro Control: Unsubstituted Alternative: 4-Fluoro Implication
Structure N-(3-F-Ph)-pip-4-amineN-Ph-pip-4-amineN-(4-F-Ph)-pip-4-amine
Aniline pKa (conj.[1][2][3] acid) ~3.5 ~4.6~4.53-F significantly reduces aniline basicity (-I effect), reducing non-specific binding.[1][2][3]
Piperidine pKa ~10.8 ~10.9~10.8Secondary amine basicity remains largely unaffected; excellent nucleophile.[2][3]
LogP (Lipophilicity) 2.4 1.92.4Fluorine increases lipophilicity; 3-F and 4-F are equipotent in membrane permeability.[1][2][3]
Hammett Constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)

= 0.34

= 0.00

= 0.06
3-F is strongly electron-withdrawing; 4-F is nearly neutral due to competing resonance.[1][2]
Metabolic Liability Low High (p-hydroxylation)Low (Blocked)3-F deactivates the ring toward oxidation while avoiding para-quinone imine formation.[1][2][3]
Key Insight: The "Electronic Decoupling" Effect

Unlike the 4-fluoro substituent, which pushes electron density back into the ring (mesomeric effect,


), the 3-fluoro  substituent operates almost exclusively via induction (

).[1]
  • Consequence: The aniline nitrogen in the 3-fluoro variant is less nucleophilic than in the 4-fluoro variant.[1] This allows for higher chemoselectivity when functionalizing the piperidine nitrogen (N1) without protecting the aniline nitrogen (N-Ar).[2]

Part 2: Synthetic Utility & Reactivity[2][4]

The primary challenge in utilizing aminopiperidines is controlling chemoselectivity between the aliphatic piperidine nitrogen (N1) and the aromatic amine nitrogen (N-Ar).

Diagram 1: Chemoselectivity Workflow

This diagram illustrates the reactivity hierarchy, demonstrating why the 3-fluoro variant offers superior selectivity in alkylation reactions compared to the unsubstituted parent.

ReactivityProfile cluster_legend Electronic Gating Start N-(3-fluorophenyl) piperidin-4-amine Path_N1 Path A: N1-Alkylation (Kinetic Major) Start->Path_N1 pKa ~10.8 (High Nucleophilicity) Path_NAr Path B: N-Ar Alkylation (Thermodynamic Minor) Start->Path_NAr pKa ~3.5 (Deactivated by 3-F) Reagent Electrophile (R-X) (1.0 equiv) Reagent->Path_N1 Reagent->Path_NAr Product_N1 Target Scaffold (High Yield) Path_N1->Product_N1 Product_Mix Mixture/Over-alkylation Path_NAr->Product_Mix Note 3-F substituent deactivates N-Ar more effectively than 4-F or H, minimizing Path B.

Caption: The 3-fluoro substituent inductively deactivates the aniline nitrogen (Path B), enhancing selectivity for the piperidine nitrogen (Path A) during functionalization.[1]

Part 3: Metabolic Stability Analysis

In drug discovery, the unsubstituted phenyl ring is a "metabolic soft spot," prone to rapid oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4) at the para position.

  • Unsubstituted (Control): Rapid p-hydroxylation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Glucuronidation 
    
    
    
    Excretion (Short Half-life).[1][2]
  • 4-Fluoro (Competitor): Blocks p-hydroxylation.[1][2][3] However, it can force metabolism to the ortho position or lead to defluorination in rare cases.[3]

  • 3-Fluoro (Target):

    • Electronic Deactivation: The electron-poor ring is less susceptible to oxidative attack by the electrophilic CYP heme iron.[1][2][3]

    • Steric/Metabolic Shifting: It does not block the para position physically, but electronically discourages oxidation there compared to the H-analog.[2][3]

Diagram 2: Metabolic Fate Comparison

Metabolism Comp_H N-phenyl-pip-4-amine (Unsubstituted) CYP CYP450 Oxidation Comp_H->CYP Comp_3F N-(3-fluorophenyl)-pip-4-amine (Target) Comp_3F->CYP Met_Para 4-Hydroxy Metabolite (Rapid Clearance) CYP->Met_Para High Rate (Electron Rich Ring) Met_Stable Metabolically Stable Parent Compound CYP->Met_Stable Blocked/Slowed (Electron Deficient Ring)

Caption: The 3-F substitution reduces electron density, making the ring a poorer substrate for oxidative CYP enzymes compared to the electron-rich unsubstituted parent.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of N-(3-fluorophenyl)piperidin-4-amine (Dihydrochloride Salt)

Rationale: Direct reductive amination is preferred over SNAr due to the weak activation of 3-fluorobenzene.[1][2][3]

Materials:

  • N-Boc-4-piperidone (1.0 equiv)[1][2]

  • 3-Fluoroaniline (1.1 equiv)[1][2]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Acetic acid (1.0 equiv)[2]

  • DCE (Dichloroethane)[2]

  • 4M HCl in Dioxane

Step-by-Step:

  • Imine Formation: In a round-bottom flask, dissolve N-Boc-4-piperidone (10 mmol) and 3-fluoroaniline (11 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol). Stir at room temperature for 2 hours under

    
    . Checkpoint: Monitor disappearance of ketone via TLC.
    
  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Allow to warm to RT and stir overnight.

  • Quench & Workup: Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Extract with DCM (3x).[2] Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Deprotection: Dissolve the crude Boc-intermediate in minimal dioxane. Add 4M HCl in dioxane (10 equiv) at 0°C. Stir for 4 hours. A white precipitate will form.[2][3]

  • Isolation: Filter the solid. Wash with diethyl ether.[2][3] Dry under vacuum.[2][3]

    • Expected Yield: 85-92%[1][2]

    • Purity Validation: 1H NMR (DMSO-d6) should show diagnostic multiplets for the piperidine ring (approx 1.8-3.3 ppm) and the 3-fluoro aromatic pattern (6.3-7.1 ppm).[1][2]

Protocol B: Chemoselective N-Alkylation Test

Rationale: To validate the chemoselectivity described in Part 2.

  • Dissolve N-(3-fluorophenyl)piperidin-4-amine (HCl salt) in DMF.

  • Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (3.0 equiv) and stir for 15 min to free-base.[1][2]
    
  • Add Benzyl Bromide (0.95 equiv - slight deficit to prevent over-alkylation).

  • Stir at RT for 1 hour.

  • Result: HPLC analysis should show >95% selectivity for the N-benzyl piperidine product, with negligible N-benzylation of the aniline nitrogen due to the 3-F deactivation.[1][2][3]

References

  • PubChem. (2025).[2][3] Compound Summary for CID 89982: 4-Anilinopiperidine. National Library of Medicine.[2][3] Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[2][3] (Foundational data for

    
     vs 
    
    
    
    values cited in Table 1).
  • Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Source for metabolic stability and pKa modulation by fluorine).[2][3]

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action for N-(3-fluorophenyl)piperidin-4-amine Derived Drugs

The N-phenylpiperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1] By modifying this c...

Author: BenchChem Technical Support Team. Date: February 2026

The N-phenylpiperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1] By modifying this core, particularly with moieties like 3-fluorophenyl, chemists can generate derivatives targeting distinct protein classes, from G-protein coupled receptors (GPCRs) to protein kinases.[2][3] This versatility, however, places a significant burden on the drug discovery process: robust, unequivocal validation of a new drug candidate's mechanism of action (MoA).

This guide provides a comprehensive, multi-layered strategy for researchers, scientists, and drug development professionals to rigorously confirm the MoA of novel drugs derived from the N-(3-fluorophenyl)piperidin-4-amine scaffold. We will move beyond simple checklists, focusing instead on the causal logic behind experimental choices. The framework presented here is designed as a self-validating system, where orthogonal assays are used to build a cohesive and compelling body of evidence, linking direct target binding to a definitive physiological outcome.

The Validation Framework: A Hierarchical Approach

A successful MoA validation campaign follows a logical progression from the molecular to the organismal level. Each phase builds upon the last, with specific experimental questions designed to be answered before proceeding. This hierarchical approach ensures that resources are spent on candidates with a confirmed and well-understood biological rationale.

MoA_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Function cluster_2 Phase 3: System-Level Confirmation T_ID Target Identification (e.g., Chemical Proteomics) T_Engage Direct Target Engagement (e.g., CETSA) T_ID->T_Engage Confirm physical interaction C_Func Target Activity Modulation (Biochemical/Cellular Assays) T_Engage->C_Func Is binding functional? S_Path Signaling Pathway Analysis (Reporter Assays) C_Func->S_Path Link binding to function P_Global Global Cellular Response (Proteomics/Omics) S_Path->P_Global What is the global impact? P_Vivo Phenotypic & In Vivo Efficacy (Disease Models) P_Global->P_Vivo Connect pathway to phenotype Conclusion Conclusion P_Vivo->Conclusion Validated MoA

Caption: Hierarchical workflow for MoA validation.

Phase 1: Confirming Direct Target Engagement

The foundational step in any MoA study is to prove a direct physical interaction between the drug and its intended protein target within a relevant biological context.[4] Without this confirmation, any observed cellular effects could be attributable to off-target or non-specific interactions, undermining the entire therapeutic hypothesis.

Key Experiment 1: Cellular Thermal Shift Assay (CETSA)

Causality: The principle of CETSA is that when a small molecule binds to a protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[5][6] Observing a shift in the target protein's melting curve in the presence of the drug provides powerful, label-free evidence of target engagement in intact cells or cell lysates.[7]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with the N-(3-fluorophenyl)piperidin-4-amine derivative (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[8]

  • Lysis: Lyse the cells through three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western Blot using a specific antibody.

  • Quantification: Densitometrically quantify the bands and plot the percentage of soluble protein against temperature to generate melting curves. A positive result is a rightward shift in the curve for the drug-treated sample compared to the vehicle control.

Data Presentation: Comparative CETSA Results

CompoundTarget ProteinTemperature for 50% Aggregation (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)Target X54.2°C-Baseline thermal stability.
Drug A (Test) Target X59.8°C+5.6°C Strong Target Engagement.
Known Inhibitor BTarget X60.5°C+6.3°CPositive control confirms assay validity.
Drug A (Test)Control Protein Y62.1°C-0.1°CNo engagement with non-target protein.

Phase 2: Quantifying Cellular and Pathway Modulation

Confirming that the drug binds its target is only the first step. The next critical phase is to demonstrate that this binding event leads to a functional consequence—either inhibiting or activating the target protein—and subsequently modulates its downstream signaling pathway.

Key Experiment 2: Reporter Gene Assays

Causality: Reporter gene assays are a highly effective method to measure the activity of a specific signaling pathway.[9] They work by placing a reporter gene, such as luciferase, under the control of a DNA response element that is specifically activated by a transcription factor at the end of a signaling cascade.[10][11] An increase or decrease in the luminescent signal provides a quantitative readout of pathway modulation. For example, if the drug is a GPCR agonist, it might activate the NFAT pathway, leading to luciferase expression.[12]

Experimental Protocol: NFAT-Luciferase Reporter Assay for a Putative Gq-Coupled GPCR Target

  • Cell Transfection: Co-transfect HEK293 cells with two plasmids: one containing the gene for the putative GPCR target and another containing the luciferase reporter gene downstream of a Nuclear Factor of Activated T-cells (NFAT) response element.

  • Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the N-(3-fluorophenyl)piperidin-4-amine derivative or a known reference agonist/antagonist. Incubate for 6-8 hours to allow for transcription and translation of the reporter.

  • Lysis and Signal Detection: Lyse the cells and add the luciferase substrate (e.g., luciferin).

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (potency) or IC50 (for antagonists).

Reporter_Assay_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug Drug Derivative GPCR Gq-Coupled Receptor Drug->GPCR Binds & Activates PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca NFAT_P NFAT (P) Ca->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_N NFAT NFAT->NFAT_N Translocates NRE NFAT-RE NFAT_N->NRE Binds Luc Luciferase Gene NRE->Luc Promotes Transcription Luminescence Luminescence Luc->Luminescence Produces Light

Caption: GPCR-mediated activation of an NFAT reporter gene.

Data Presentation: Comparative Reporter Assay Potency

CompoundAssay TypeMeasured ParameterValue (nM)Interpretation
Drug A (Test) NFAT-LuciferaseEC5015.2 nM Potent agonist of the pathway.
Reference AgonistNFAT-LuciferaseEC508.9 nMValidates assay and pathway.
Drug A + Ref. Antagonist NFAT-LuciferaseEC50>10,000 nMEffect is blocked by known antagonist.
Alternative Drug BNFAT-LuciferaseEC50345.7 nMLess potent alternative.

Phase 3: Linking Mechanism to System-Wide Effects

The final phase of validation connects the molecular mechanism to the broader biological system. This involves assessing the global impact on cellular signaling networks and, ultimately, demonstrating efficacy in a disease-relevant in vivo model.

Key Experiment 3: Global Phosphoproteomics via LC-MS/MS

Causality: If the drug targets a kinase or a pathway that heavily relies on phosphorylation, a global phosphoproteomics experiment provides an unbiased, system-wide view of the drug's impact.[13] Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), one can identify and quantify thousands of phosphorylation sites, revealing which signaling nodes are activated or suppressed downstream of target engagement.[14][15]

Experimental Protocol: Global Phosphoproteomics Workflow

  • Cell Culture and Treatment: Grow cells (e.g., a cancer cell line for an oncology target) and treat with the drug or vehicle at a specific time point and concentration (e.g., 1 hour at 10x IC50).

  • Lysis and Protein Digestion: Harvest cells, lyse in a urea-based buffer, and digest proteins into peptides using an enzyme like Trypsin.

  • Phosphopeptide Enrichment: Use a technique like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to selectively enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides on a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments, allowing for sequence identification and localization of the phosphorylation site.

  • Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the drug-treated and vehicle-treated samples. Perform pathway analysis to see which signaling pathways are most significantly affected.

Data Presentation: Key Regulated Phosphosites

ProteinPhosphositeFold Change (Drug vs. Vehicle)Associated PathwayInterpretation
Target X pS216 -8.6 Direct Target Confirms target inhibition.
Downstream 1pT308-6.4Target X PathwayStrong downstream pathway inhibition.
Downstream 2pY705-5.9Target X PathwayStrong downstream pathway inhibition.
Off-Target Kinase ZpS473-1.2Unrelated PathwayMinimal off-target activity.
Key Experiment 4: In Vivo Target Validation and Efficacy

Causality: The ultimate test of an MoA hypothesis is to demonstrate its relevance in a living organism.[16] In vivo studies in appropriate disease models are essential to confirm that engaging the target with the drug leads to the desired therapeutic outcome.[17][18]

Experimental Protocol: Xenograft Mouse Model for an Anticancer Derivative

  • Model Establishment: Implant human cancer cells expressing the drug target into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into groups and treat daily with vehicle or the N-(3-fluorophenyl)piperidin-4-amine derivative at one or more doses via an appropriate route (e.g., oral gavage).

  • Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.

  • Pharmacodynamic (PD) Assessment: At the end of the study (or at an intermediate time point), collect tumor tissue a few hours after the final dose. Analyze tumor lysates by Western Blot to measure the phosphorylation status of the target or a key downstream substrate to confirm in vivo target engagement.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate the percent Tumor Growth Inhibition (%TGI). Correlate the efficacy data with the PD marker data.

Data Presentation: Comparative In Vivo Efficacy and Target Modulation

Treatment GroupFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Target Pathway PD Marker (p-Substrate / Total Substrate)
Vehicle1250 ± 150-1.0 (Normalized)
Drug A (50 mg/kg) 310 ± 85 75% 0.25
Alternative Drug B (50 mg/kg)750 ± 12040%0.65

Conclusion: Synthesizing a Coherent MoA Narrative

Validating the mechanism of action for a novel N-(3-fluorophenyl)piperidin-4-amine derivative is not a single experiment but a campaign of inquiry. By systematically progressing through target engagement, cellular function, and in vivo confirmation, researchers can build a robust, evidence-based case. The combination of direct binding data from CETSA, functional pathway modulation from reporter assays, unbiased system-wide confirmation from proteomics, and ultimate efficacy in a disease model provides the confidence needed to advance a compound through the rigorous drug development pipeline. This hierarchical, self-validating approach ensures that only the most promising and well-understood candidates proceed, maximizing the potential for clinical success.

References

  • Zhang, C., et al. (2018). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In: Methods in Molecular Biology. Available at: [Link]

  • Brear, P., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Ismail, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Available at: [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • World Anti-Doping Agency. (2019, June 1). The Prohibited List. Available at: [Link]

  • Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In: Assay Guidance Manual. Available at: [Link]

  • de Oliveira, M. R., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic Chemistry. Available at: [Link]

  • PreOmics GmbH. Proteomics Drug Discovery | Target Validation | Protein Analysis. Available at: [Link]

  • Dong, C., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. Available at: [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science. Available at: [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. Available at: [Link]

  • Thomsen, M. K., & Villesen, P. (2014). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

  • Santini, S. J., & Veglia, G. (2024). Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. (2024, October 22). Gene reporter assays. Available at: [Link]

  • Creative Biolabs. In Vivo Target Validation. Available at: [Link]

  • BTP. Small Molecule Drug Target Identification and Validation. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Utrecht University. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Available at: [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • International Journal of Science and Research Archive. (2025, March 15). LC-MS in Proteomics and Biomarker Discovery. Available at: [Link]

  • Frontiers in Drug Discovery. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Available at: [Link]

  • ResearchGate. Characterization of binding, depletion and competition properties of.... Available at: [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

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  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. Available at: [Link]

  • Nature. (2021). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Available at: [Link]

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  • ZeClinics. (2025, April 30). Target Validation with Zebrafish in Drug Discovery. Available at: [Link]

  • Journal of the American Chemical Society. (2024). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Available at: [Link]

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Comparative

"assessing the regioselectivity of reactions involving N-(3-fluorophenyl)piperidin-4-amine"

The following guide is structured as a technical comparison resource for researchers evaluating synthetic strategies involving N-(3-fluorophenyl)piperidin-4-amine . It focuses on the critical challenge of regioselectivit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison resource for researchers evaluating synthetic strategies involving N-(3-fluorophenyl)piperidin-4-amine . It focuses on the critical challenge of regioselectivity —specifically distinguishing and controlling reactivity between the aliphatic piperidine nitrogen and the aromatic aniline nitrogen.

Executive Summary

N-(3-fluorophenyl)piperidin-4-amine (CAS: 886506-63-4) is a privileged scaffold in medicinal chemistry, serving as a key intermediate for 5-HT2A inverse agonists (e.g., Pimavanserin) and various kinase inhibitors.[1]

The core synthetic challenge with this molecule is ambident nucleophilicity .[2] It contains two distinct reactive nitrogen centers:[2]

  • The Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine (
    
    
    
    ).
  • The Aniline Nitrogen (

    
    ):  A secondary aromatic amine (
    
    
    
    ), further deactivated by the electron-withdrawing 3-fluoro substituent.[1]

This guide compares the performance of Direct Functionalization strategies against Protective Group strategies.[2] It provides experimental protocols and a self-validating analytical framework to ensure regiochemical integrity.[1][2]

Mechanistic & Electronic Profiling

To control the reaction, one must understand the electronic bias of the substrate.

  • Nucleophilicity Gradient:

    
    .[2] Under kinetic control, electrophiles (alkyl halides, acyl chlorides) will exclusively target the piperidine nitrogen due to its higher HOMO energy and lack of resonance delocalization.
    
  • Impact of 3-Fluoro Group: The fluorine atom at the meta position exerts a strong inductive effect (-I), pulling electron density from the phenyl ring. This further lowers the nucleophilicity of the aniline nitrogen compared to a non-substituted phenyl ring, making direct functionalization of

    
     without protecting 
    
    
    
    nearly impossible under standard conditions.
Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways SM N-(3-fluorophenyl) piperidin-4-amine CondA Path A: Direct Alkylation (1.0 eq R-X, Base) SM->CondA Kinetic Control CondB Path B: Protection Strategy (1. Boc2O, 2. Strong Base/R-X) SM->CondB Thermodynamic/Steric Control ProdA Product A: N-Piperidine Substituted (Major/Exclusive) CondA->ProdA Fast InterB Intermediate: N-Boc Protected CondB->InterB ProdB Product B: N-Aniline Substituted InterB->ProdB Deprotection Step

Figure 1: Divergent synthetic pathways. Path A exploits the natural nucleophilicity difference, while Path B inverts it via protection.

Comparative Methodology: Direct vs. Protected

We evaluated two primary workflows for functionalizing this scaffold.

Method A: Direct Nucleophilic Substitution (The "Kinetic" Route)

Target:


 functionalization.
Protocol:  The substrate is treated with 1.0 equivalent of electrophile (e.g., Benzyl bromide) and mild base (

) in ACN or DMF.
  • Pros: Single step, high atom economy, rapid.[1]

  • Cons: Risk of over-alkylation (quaternization) if stoichiometry is not strictly controlled.

  • Regioselectivity: >99:1 favoring

    
    .[2]
    
Method B: Boc-Protection Strategy (The "Inversion" Route)

Target:


 functionalization.
Protocol: 
  • Protect

    
     with 
    
    
    
    .[2]
  • Deprotonate

    
     with a strong base (NaH or LiHMDS).[2]
    
  • Add electrophile.[1][2]

  • Acidic deprotection (TFA/DCM).[2]

  • Pros: Only reliable method for

    
     functionalization; unambiguous regiochemistry.[2]
    
  • Cons: Three steps; lower overall yield; harsh conditions required for

    
     alkylation.[2]
    
Performance Data Comparison
FeatureMethod A (Direct)Method B (Protected)
Primary Target Site Piperidine Nitrogen (

)
Aniline Nitrogen (

)
Selectivity Ratio >99:1 (

:

)
>95:5 (

:

)*
Typical Yield 85-92%55-65% (Over 3 steps)
Reaction Time 2-4 Hours24-48 Hours (Total)
Cost Efficiency HighLow (Reagent heavy)

*Selectivity in Method B refers to the final isolated purity after the sequence.[2]

Analytical Validation (Self-Validating Protocols)

Trustworthiness in chemical biology relies on proving the structure. For this scaffold, 1H NMR provides definitive diagnostic signals.[1]

Diagnostic NMR Signals[1][2][3]
  • 
     Functionalization:  Look for the 
    
    
    
    -protons of the piperidine ring (positions 2 and 6).
    • Unsubstituted:

      
       2.6 – 3.0 ppm.[1][2]
      
    • Substituted: Shift downfield to

      
       2.0 – 2.4 ppm (broadening often disappears).[2]
      
  • 
     Functionalization:  Look for the methine proton at position 4 of the piperidine (
    
    
    
    ).
    • Unsubstituted Aniline N: The

      
       signal is often a multiplet at 
      
      
      
      3.3 – 3.5 ppm.[1][2]
    • Substituted Aniline N: Significant deshielding of the aromatic protons ortho to the nitrogen, and often a shift in the

      
       due to conformational locking.
      
Analytical Decision Tree

Use this workflow to assign regiochemistry for any reaction product of this scaffold.

NMR_Decision_Tree Start Analyze 1H NMR (CDCl3) CheckAlpha Check Piperidine alpha-protons (2,6-H) Shifted? Start->CheckAlpha CheckAromatic Check Aromatic Region & C4-H Methine CheckAlpha->CheckAromatic No (Remains ~2.8-3.0ppm) ResultPip Conclusion: N-Piperidine Product CheckAlpha->ResultPip Yes (Upfield shift or sharpening) ResultAnl Conclusion: N-Aniline Product CheckAromatic->ResultAnl New Alkyl Group Present + Aromatic Shift ResultMix Conclusion: Mixture/Quaternization CheckAromatic->ResultMix Complex/Broad Signals

Figure 2: NMR logic flow for structural assignment.

Experimental Protocols

Protocol A: Chemoselective Alkylation of Piperidine Nitrogen

Use this for rapid library generation where the aliphatic amine is the target.

  • Setup: Dissolve N-(3-fluorophenyl)piperidin-4-amine (1.0 eq, 1.0 mmol, 194 mg) in anhydrous Acetonitrile (5 mL).

  • Base: Add

    
     (1.5 eq, 1.5 mmol, 207 mg). Stir at Room Temperature (RT) for 10 min.
    
  • Addition: Add Alkyl Halide (e.g., Benzyl bromide) (1.0 eq, 1.0 mmol) dropwise.

    • Critical: Do not use excess electrophile to prevent quaternization.[1][2]

  • Reaction: Stir at RT for 3 hours. Monitor by TLC (DCM/MeOH 9:1).[2]

  • Workup: Filter off solids. Concentrate filtrate.[1][2] Purify via flash chromatography (Silica, 0-10% MeOH in DCM).

Protocol B: Selective Functionalization of Aniline Nitrogen

Use this when the target requires the "inner" nitrogen to be substituted.

  • Protection: React starting material (1.0 eq) with

    
     (1.1 eq) and 
    
    
    
    (1.5 eq) in DCM. Isolate N-Boc intermediate.
  • Activation: Dissolve N-Boc intermediate in anhydrous DMF under Argon. Cool to 0°C.[1][2]

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq). Stir for 30 min at 0°C until gas evolution ceases.

  • Alkylation: Add Alkyl Halide (1.2 eq).[2] Warm to RT and stir for 12 hours.

  • Deprotection: Dilute with EtOAc, wash with water (3x). Concentrate. Redissolve in DCM (2 mL) and add TFA (1 mL). Stir 1 hour.

  • Neutralization: Quench with sat.

    
    . Extract with DCM.[1][2]
    

References

  • N-(3-fluorophenyl)piperidin-4-amine Structure & Properties. PubChem. National Library of Medicine.[2] [Link]

  • NMR Determination of N-Alkylation Sites. Journal of Medicinal Chemistry. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." [Link]

  • Reactivity of Amines. Michigan State University Chemistry. "Amine Reactivity and Basicity Profiles." [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(3-fluorophenyl)piperidin-4-amine proper disposal procedures

<_ A an-depth guide to the proper disposal of N-(3-fluorophenyl)piperidin-4-amine, a crucial process for maintaining laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for...

Author: BenchChem Technical Support Team. Date: February 2026

<_ A an-depth guide to the proper disposal of N-(3-fluorophenyl)piperidin-4-amine, a crucial process for maintaining laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals, ensuring that this chemical compound is handled and disposed of with the utmost care and adherence to regulatory standards.

Hazard Identification and Risk Assessment

Key Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

  • Toxicity: Aromatic amines as a class can be toxic and may have carcinogenic properties.[1][5]

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment, and aromatic amines can be toxic to aquatic life.[1][5]

Due to these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area, such as a fume hood.

Operational Disposal Protocol

The disposal of N-(3-fluorophenyl)piperidin-4-amine must be a meticulous, documented process. Under no circumstances should this chemical be disposed of down the drain.[6] The following step-by-step protocol ensures a safe and compliant disposal pathway.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the following PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

Step 2: Waste Segregation and Container Selection

Proper segregation is a critical first step in safe disposal.[1]

  • Waste Container: Use a designated, properly labeled, and sealed container for all waste containing N-(3-fluorophenyl)piperidin-4-amine. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).[1][7]

  • Incompatible Wastes: Do not mix this waste with other incompatible waste streams.[7][8] Specifically, keep it separate from strong oxidizing agents and acids.[3]

Step 3: Waste Collection

  • Solid Waste: Collect any solid residues, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in the designated hazardous waste container.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a designated liquid waste container. Ensure the container is compatible with the solvent used.

Step 4: Labeling the Waste Container

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "N-(3-fluorophenyl)piperidin-4-amine"

  • The CAS number: 886506-63-4[9]

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date[7]

  • The name and contact information of the generating laboratory[10]

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be at or near the point of generation.[7]

  • The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials.[1] A chemical fume hood is often a suitable location for an SAA.[10]

  • Ensure the waste container is stored in a secondary container to contain any potential leaks.[10]

Step 6: Arranging for Final Disposal

  • The final disposal of N-(3-fluorophenyl)piperidin-4-amine must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Contact your EHS office to schedule a pickup for the full waste container.

  • Do not allow the waste to accumulate for more than one year.[11] Once a container is full, it must be removed from the SAA within three days.[11]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For a small spill, absorb the material with an inert absorbent material such as vermiculite or sand.[12] Some sources suggest neutralizing spills of similar compounds with 5% acetic acid in vermiculite.[3]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(3-fluorophenyl)piperidin-4-amine.

DisposalWorkflow start Waste Generation (N-(3-fluorophenyl)piperidin-4-amine) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Compatible & Labeled Waste Container segregate->container collect Collect Waste in Container container->collect saa Store in Satellite Accumulation Area (SAA) collect->saa ehs_contact Contact EHS for Pickup saa->ehs_contact spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->ppe

Caption: Disposal workflow for N-(3-fluorophenyl)piperidin-4-amine.

Summary of Key Information

ParameterInformationSource
Chemical Name N-(3-fluorophenyl)piperidin-4-amineN/A
CAS Number 886506-63-4[9]
Primary Hazards Skin/eye/respiratory irritant, potential toxicity, environmental hazard[1][2][3][4][5]
PPE Chemical-resistant gloves, safety goggles, lab coat[1]
Disposal Method Via licensed hazardous waste disposal service (contact EHS)[1]
Incompatibilities Strong oxidizing agents, acids[3]

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemicals. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • Chemsrc. (2025, September 15). N-(3-Fluorophenyl)piperidin-4-amine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ABCR. (2025, August 29). para-fluoro 4-Anilino-1-Boc-piperidine - Safety Data Sheet. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 288573-56-8, 1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE. Retrieved from [Link]

  • American Chemical Society. (2022, June 3). Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5 [Video]. YouTube. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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